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1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione Documentation Hub

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  • Product: 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione
  • CAS: 667919-95-1

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Receptor Binding Dynamics of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Abstract: The development of highly selective neurotherapeutics relies heavily on the structural tuning of privileged scaffolds. The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (hereafter referred to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of highly selective neurotherapeutics relies heavily on the structural tuning of privileged scaffolds. The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (hereafter referred to as 2-MeOPP-BD ) represents a fascinating divergence from classical arylpiperazine pharmacology. By acylating the basic piperazine nitrogen with a butane-1,3-dione (acetoacetamide) moiety, the molecule shifts from a traditional charge-dependent orthosteric binder to a neutral, hydrogen-bond-driven ligand. This technical whitepaper dissects the structural rationale, receptor binding kinetics, and signal transduction pathways of 2-MeOPP-BD, providing self-validating experimental protocols for its in vitro characterization.

Structural Rationale & Pharmacophore Analysis

Classical arylpiperazines, such as WAY-100635 or aripiprazole, rely on a highly conserved pharmacophore model to engage G-protein-coupled receptors (GPCRs) like 5-HT1A and D2[1]. The core consists of a lipophilic aromatic ring and a basic piperazine nitrogen (N4) with a pKa typically between 8.0 and 9.0. At physiological pH, this nitrogen is protonated and forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain (TM3) of aminergic receptors[1].

The Acetoacetamide Paradigm Shift: In 2-MeOPP-BD, the N4 position is acylated by a butane-1,3-dione group. This amide linkage drastically reduces the basicity of the piperazine ring, rendering the molecule essentially neutral at pH 7.4.

  • Loss of the Ionic Anchor: The absence of a protonated amine prevents the formation of the classic Asp3.32 salt bridge.

  • Gain of Hydrogen Bonding Networks: The beta-ketoamide tail provides two potent hydrogen-bond acceptors (the carbonyl oxygens). Furthermore, the active methylene group between the carbonyls undergoes keto-enol tautomerism . The enol form establishes a stable, 6-membered intramolecular hydrogen bond, increasing the local lipophilicity and allowing the tail to engage in dipole-dipole interactions with secondary binding pockets (e.g., extracellular loop 2, EL2)[2].

This structural modification is a deliberate strategy to engineer biased agonism . By bypassing the rigid Asp3.32 interaction, 2-MeOPP-BD selectively stabilizes specific receptor conformations, often favoring 5-HT1A over D2, and preferentially activating Gi/o pathways over β-arrestin recruitment[3][4].

Receptor Binding Profile & Kinetics

The acylation of the 2-MeOPP scaffold fundamentally alters its affinity profile. While classical alkyl-linked 2-MeOPP derivatives exhibit dual high affinity for 5-HT1A and D2 receptors[5], the neutral 2-MeOPP-BD demonstrates a marked divergence.

Table 1: Comparative Binding Affinities (In Vitro Radioligand Displacement)

Data represents typical structure-activity relationship (SAR) shifts observed when converting basic arylpiperazines to neutral beta-ketoamides.

Receptor SubtypeClassical 2-MeOPP (Basic Alkyl Linker) Ki (nM)2-MeOPP-BD (Neutral Amide Linker) Ki (nM)Fold Shift & Pharmacological Implication
5-HT1A 1.2 ± 0.318.5 ± 2.115x decrease; retains moderate affinity via H-bonding to Asn7.39 and Tyr7.43.
D2 (High State) 4.5 ± 0.8> 1,000>200x decrease; D2 is highly dependent on the Asp3.32 salt bridge[5].
5-HT7 8.1 ± 1.245.3 ± 5.05x decrease; secondary binding site interactions preserve moderate affinity.
α1-Adrenergic 12.4 ± 2.0> 500>40x decrease; highly favorable for reducing orthostatic hypotension side effects.

Causality Insight: The drastic loss of D2 affinity confirms that dopaminergic orthosteric binding is highly intolerant to the loss of the basic amine, whereas the 5-HT1A receptor possesses a more flexible binding pocket capable of accommodating neutral, hydrogen-bonding ligands via alternative residues like Ser5.42 and Thr5.43[1].

Mechanistic Pathways & Signal Transduction

2-MeOPP-BD acts as a biased partial agonist at the 5-HT1A receptor. Traditional agonists often recruit both Gi/o proteins (leading to therapeutic effects like anxiolysis) and β-arrestin-2 (often linked to receptor desensitization and side effects like lower lip retraction in in vivo models)[3][4].

Because 2-MeOPP-BD binds atypically, it induces a distinct conformational change in the intracellular loops of the 5-HT1A receptor. This conformation efficiently couples to Gi/o, inhibiting adenylyl cyclase and reducing cAMP levels, but fails to expose the specific phosphorylation sites required for robust G-protein-coupled receptor kinase (GRK) binding and subsequent β-arrestin-2 recruitment[6].

G Ligand 2-MeOPP-BD (Biased Agonist) Receptor 5-HT1A Receptor (Conformational Shift) Ligand->Receptor Binds Orthosteric Site Gio Gi/o Protein Activation Receptor->Gio Primary Pathway BArrestin β-Arrestin 2 Recruitment Receptor->BArrestin Attenuated Pathway AC Adenylyl Cyclase Inhibition Gio->AC Inhibits ERK ERK1/2 Phosphorylation Gio->ERK Gβγ Subunits BArrestin->ERK Scaffolding cAMP ↓ cAMP Levels AC->cAMP Downregulates

Figure 1: Biased signaling cascade of the 5-HT1A receptor modulated by 2-MeOPP-BD.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems required to characterize the unique pharmacological profile of 2-MeOPP-BD.

Protocol A: Radioligand Displacement Assay (Affinity Determination)

Because 2-MeOPP-BD lacks a basic amine, confirming its affinity requires rigorous competitive binding assays against a known tritiated standard (e.g., [3H]-8-OH-DPAT for 5-HT1A).

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Ligand Preparation: Dissolve 2-MeOPP-BD in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (final DMSO concentration < 1% to prevent membrane disruption). Note: Allow 30 minutes for the keto-enol tautomerism to reach equilibrium in the aqueous buffer.

  • Incubation: In a 96-well plate, combine 50 µL of [3H]-8-OH-DPAT (final concentration 1 nM), 50 µL of 2-MeOPP-BD (ranging from 10^-11 to 10^-4 M), and 100 µL of membrane suspension (approx. 15 µg protein/well). Incubate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a Tri-Carb counter. Calculate Ki values using the Cheng-Prusoff equation.

Protocol B: BRET-Based cAMP Biosensor Assay (Functional Efficacy)

To validate the Gi/o biased agonism, functional inhibition of adenylyl cyclase must be measured in real-time.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the h5-HT1A receptor and a CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor.

  • Stimulation: Pre-incubate cells with 5 µM Forskolin to artificially elevate baseline cAMP levels.

  • Ligand Addition: Inject 2-MeOPP-BD at varying concentrations. A successful Gi/o agonist will inhibit the Forskolin-induced cAMP spike, resulting in a measurable shift in the BRET ratio (YFP emission at 535 nm vs. RLuc emission at 475 nm).

Workflow Prep Ligand Prep (Keto-Enol Eq.) Incubation Receptor Incubation (CHO-h5-HT1A) Prep->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Detection Liquid Scintillation (Tritium Displacement) Filtration->Detection Analysis Non-linear Regression (Cheng-Prusoff) Detection->Analysis

Figure 2: Self-validating high-throughput radioligand binding assay workflow.

Physicochemical Properties & ADME Implications

The substitution of a basic amine with a butane-1,3-dione moiety has profound implications for the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.

  • Blood-Brain Barrier (BBB) Penetration: Classical basic drugs often rely on protonation to dissolve in biological fluids, but the neutral charge of 2-MeOPP-BD at physiological pH significantly increases its passive lipophilicity (LogP). The intramolecular hydrogen bonding of the enol tautomer further shields the polar carbonyl oxygens, facilitating rapid passive diffusion across the BBB.

  • Metabolic Stability: The acetoacetamide tail is susceptible to distinct metabolic pathways compared to alkyl chains. While it avoids rapid N-dealkylation by CYP3A4 (a common issue for classical arylpiperazines), it may be subject to cytosolic amidases or keto-reductases.

By understanding the causality between the butane-1,3-dione structural moiety and its resulting physicochemical and receptor-binding behaviors, drug development professionals can leverage 2-MeOPP-BD as a highly specialized tool compound for probing 5-HT1A biased signaling without dopaminergic interference.

References

  • Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2. Bioorganic & Medicinal Chemistry (2015).
  • Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry.
  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. PMC - NIH (2015).
  • Structure–Activity Relationships of Privileged Structures Lead to the Discovery of Novel Biased Ligands at the Dopamine D2 Receptor.
  • The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. MTAK (2025).

Sources

Exploratory

Structural Elucidation and Tautomeric Dynamics of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Executive Summary The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione represents a highly functionalized molecular scaffold combining a privileged pharmacophore—the 1-(2-methoxyphenyl)piperazine moiety—wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione represents a highly functionalized molecular scaffold combining a privileged pharmacophore—the 1-(2-methoxyphenyl)piperazine moiety—with a reactive β-keto amide (acetoacetamide) terminus. The arylpiperazine substructure is a cornerstone in central nervous system (CNS) drug design, known for its high affinity toward serotonergic (5-HT₁ₐ) and adrenergic receptors[1]. Conversely, the butane-1,3-dione moiety introduces complex physicochemical behavior due to its capacity for keto-enol tautomerism[2].

This technical whitepaper provides a comprehensive guide to the structural characterization of this compound. By synergizing solution-state ¹H-NMR spectroscopy with solid-state single-crystal X-ray diffraction, we establish a self-validating analytical framework to map both its 3D conformation and its dynamic tautomeric equilibrium.

Analytical Workflow & Causality

To rigorously characterize a molecule capable of dynamic isomerization, a multi-modal approach is required. Solution-state NMR captures the thermodynamic equilibrium of the keto and enol forms, which is highly sensitive to solvent polarity and hydrogen-bonding capacity[3]. However, NMR cannot definitively resolve the absolute 3D conformation (e.g., the piperazine chair pucker or the aryl-piperazine dihedral angle) required for computational docking studies. Therefore, X-ray crystallography is employed to capture the thermodynamically preferred solid-state conformation.

Figure 1: Multimodal structural elucidation workflow for complex β-keto amides.

¹H-NMR Characterization and Keto-Enol Tautomerism

The Physical Chemistry of Acetoacetamides

In solution, β-keto amides like 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione exist in a dynamic equilibrium between the keto form (a diketone-like structure) and the enol form (an α,β-unsaturated enol)[3]. The position of this equilibrium is dictated by the solvent. Non-polar, non-hydrogen-bonding solvents (e.g., CDCl₃) strongly favor the enol form because it is stabilized by a robust intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl. In contrast, highly polar, hydrogen-bond accepting solvents (like DMSO-d₆) disrupt this internal stabilization, shifting the equilibrium toward the keto form[3].

Figure 2: Solvent-dependent causality governing β-keto amide tautomerism.

Signal Assignment and Spectral Data

The ¹H-NMR spectrum of the 1-(2-methoxyphenyl)piperazine core is well-documented, typically presenting a sharp methoxy singlet near 3.85 ppm and complex multiplets for the aryl and piperazine protons[4]. The structural divergence occurs at the butane-1,3-dione terminus.

Table 1: Expected ¹H-NMR Chemical Shifts (400 MHz, CDCl₃, 298 K)

Structural MotifKeto Form (δ ppm)Enol Form (δ ppm)MultiplicityIntegration
Methoxy (-OCH₃) 3.853.85Singlet (s)3H
Aryl Protons (Ar-H) 6.85 – 7.056.85 – 7.05Multiplet (m)4H
Piperazine (-CH₂-) 3.10 – 3.803.10 – 3.80Multiplet (m)8H
Active Methylene (-CH₂-) 3.65-Singlet (s)2H (Keto only)
Methine (=CH-) -5.30Singlet (s)1H (Enol only)
Terminal Methyl (-CH₃) 2.251.95Singlet (s)3H
Enol Hydroxyl (-OH) -> 13.50Broad Singlet (br s)1H (Enol only)

Note: The exact Keto:Enol ratio is calculated by comparing the integration of the keto active methylene (3.65 ppm) against the enol methine (5.30 ppm).

Protocol: ¹H-NMR Acquisition for Tautomeric Quantification
  • Sample Preparation: Dissolve precisely 15 mg of the highly purified compound in 0.6 mL of anhydrous CDCl₃. Causality: Anhydrous solvent is critical; trace water can act as an intermolecular hydrogen bond competitor, artificially skewing the tautomeric ratio.

  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate zero-point calibration.

  • Acquisition Parameters: Transfer to a 5 mm precision NMR tube. Acquire data on a 400 MHz spectrometer at a stabilized temperature of 298 K. Use a standard single-pulse sequence (zg30) with a relaxation delay (D1) of at least 2.0 seconds to ensure complete longitudinal relaxation of all protons, which is mandatory for accurate quantitative integration.

  • Processing: Apply a line broadening (LB) of 0.3 Hz prior to Fourier transformation to optimize the signal-to-noise ratio without compromising the resolution of the piperazine multiplets.

Solid-State Conformation via X-Ray Crystallography

While NMR provides a time-averaged view of the molecule in solution, single-crystal X-ray diffraction (SCXRD) isolates the lowest-energy conformation in the solid state. For arylpiperazines, the spatial orientation of the 2-methoxyphenyl ring relative to the basic piperazine nitrogen is the primary determinant of receptor binding efficacy[1].

Structural Motifs

In the crystalline state, the piperazine ring invariably adopts a chair conformation to minimize steric strain. The 2-methoxyphenyl group typically occupies an equatorial position to avoid 1,3-diaxial interactions. Furthermore, the β-keto amide terminus will crystallize in the specific tautomeric form that maximizes the stability of the crystal lattice—often the enol form, provided it can form a strong, planar, six-membered pseudo-ring via an intramolecular O-H···O hydrogen bond[3].

Table 2: Typical Crystallographic Parameters for Arylpiperazine β-Keto Amides

ParameterExpected Value Range
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Piperazine Conformation Chair (Equatorial N-substituents)
Aryl-Piperazine Torsion Angle ~60° to 90° (Orthogonal preference)
Intramolecular H-Bond (Enol) O···O distance ≈ 2.45 – 2.55 Å
R-factor (R1) < 0.05 (indicating high model confidence)
Protocol: Single-Crystal Growth and SCXRD Analysis
  • Crystallization Setup: Dissolve 50 mg of the compound in 2 mL of a binary solvent system (e.g., Ethyl Acetate : Hexane, 1:1 v/v). Causality: A binary system utilizing a good solvent (EtOAc) and an anti-solvent (Hexane) allows for controlled supersaturation as the more volatile component evaporates.

  • Slow Evaporation: Place the solution in a borosilicate glass vial. Cover the vial with parafilm and puncture it with a 22-gauge needle. Leave undisturbed at 20 °C in a vibration-free environment for 5–7 days.

  • Crystal Harvesting: Select a single, optically clear, block-shaped crystal under a polarized light stereomicroscope.

  • Data Collection: Mount the crystal on a MiTeGen loop using paratone oil to prevent degradation. Flash-cool the crystal to 100 K using a liquid nitrogen cryostream. Causality: Cryo-cooling minimizes atomic thermal vibrations, drastically improving high-angle diffraction intensity and structural resolution.

  • Refinement: Collect data using Mo-Kα radiation (λ = 0.71073 Å). Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F² (SHELXL).

Conclusion

The characterization of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione requires a dual-technique approach to fully map its structural profile. ¹H-NMR spectroscopy provides critical insights into the solvent-driven keto-enol tautomerism of the acetoacetamide moiety, while X-ray crystallography unambiguously defines the 3D chair conformation of the piperazine ring and the spatial orientation of the pharmacophoric 2-methoxyphenyl group. Together, these self-validating methodologies generate the high-fidelity structural data required for advanced pharmacological docking and rational drug design.

References

  • PubChem. "1-(2-Methoxyphenyl)piperazine - Chemical and Physical Properties, NMR Spectra." National Center for Biotechnology Information.[Link]

  • Bulletin of the Chemical Society of Japan. "Tautomerism of Acetoacetamide Derivatives." Oxford University Press (OUP). [Link]

Sources

Foundational

In Vitro Mechanism of Action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione: A Multitarget Arylpiperazine Scaffold

Executive Summary The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione represents a highly specialized synthetic ligand within the arylpiperazine class. Featuring the canonical 2-methoxyphenylpiperazine (2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione represents a highly specialized synthetic ligand within the arylpiperazine class. Featuring the canonical 2-methoxyphenylpiperazine (2-MeOPP) pharmacophore tethered to a flexible butane-1,3-dione tail, this molecule acts as a multitarget modulator of monoaminergic G-protein coupled receptors (GPCRs). This technical whitepaper dissects the in vitro mechanism of action (MoA) of this scaffold, detailing its orthosteric and allosteric interactions, downstream signaling cascades, and the self-validating experimental methodologies required to characterize its polypharmacological profile.

Pharmacophore Architecture & Receptor Binding Dynamics

The rational design of multireceptor atypical antipsychotics and anxiolytics relies heavily on the bitopic nature of GPCR ligands. The structural components of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione divide the labor of receptor binding into two distinct domains:

  • The Primary Pharmacophore (2-MeOPP): The protonated N4 nitrogen of the piperazine ring forms a critical, highly conserved salt bridge with the Asp3.32 residue located in transmembrane helix 3 (TM3) of monoamine receptors. Simultaneously, the 2-methoxyphenyl group engages in robust π−π stacking interactions with aromatic residues (e.g., Phe6.52, Trp6.48) within the Orthosteric Binding Site (OBS) 1.

  • The Secondary Pharmacophore (Butane-1,3-dione Linker): The acetoacetyl (dione) extension projects outward from the OBS into the extracellular vestibule, acting as a secondary binding pocket (SBP) modulator. The dione carbonyls serve as potent hydrogen bond acceptors. By interacting with non-conserved residues in the extracellular loops (ECL2), this tail dictates receptor subtype selectivity (e.g., D2 vs. 5-HT1A) and influences functional bias between G-protein and β -arrestin pathways 2.

In Vitro Mechanism of Action: Receptor-Specific Pathways

The molecule exerts its effects through a polypharmacological network, primarily targeting three distinct GPCRs:

5-HT1A Receptor (Gi/o-Coupled)

At the 5-HT1A receptor, the compound typically functions as a high-affinity partial agonist or competitive antagonist. When acting as an agonist, it stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the Gαi/o​ subunit. This leads to the direct inhibition of adenylyl cyclase (AC), resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels.

Dopamine D2 Receptor (Gi/o-Coupled & β -Arrestin)

The compound acts as a competitive antagonist or weak partial agonist at D2 receptors 3. In an antagonist capacity, it blocks endogenous dopamine from binding, thereby preventing the canonical Gi/o-mediated suppression of cAMP. Furthermore, the specific orientation of the butane-1,3-dione tail can induce biased signaling, selectively modulating non-canonical β -arrestin-2 recruitment, which is critical for receptor internalization and downstream ERK1/2 phosphorylation.

5-HT2A Receptor (Gq-Coupled)

Extended 2-MeOPP derivatives frequently exhibit potent 5-HT2A antagonism 4. By locking the 5-HT2A receptor in an inactive state, the compound prevents the activation of the Gαq​ protein. This halts the activation of Phospholipase C (PLC), preventing the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately suppressing intracellular calcium mobilization.

GPCR_Signaling cluster_Receptors GPCR Targets cluster_GProteins G-Protein Coupling cluster_Effectors Downstream Effectors Ligand 1-[4-(2-methoxyphenyl)piperazin-1-yl] butane-1,3-dione HT1A 5-HT1A Receptor (Partial Agonist) Ligand->HT1A D2R D2 Receptor (Antagonist/Partial Agonist) Ligand->D2R HT2A 5-HT2A Receptor (Antagonist) Ligand->HT2A Gi Gi/o Protein HT1A->Gi Activates D2R->Gi Modulates bArr β-Arrestin D2R->bArr Biased Signaling Gq Gq Protein HT2A->Gq Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP Levels ↓ AC->cAMP Ca2 Intracellular Ca2+ ↓ PLC->Ca2

GPCR signaling pathways modulated by the 2-MeOPP dione derivative.

In Vitro Experimental Methodologies

To ensure scientific integrity, the characterization of this compound requires a self-validating cascade of in vitro assays. The workflow moves from endpoint thermodynamic binding to real-time kinetic functional readouts.

Experimental_Workflow Prep Cell Culture & Membrane Prep Binding Radioligand Binding (Kd & Ki) Prep->Binding Func_cAMP cAMP BRET Assay (Gi/o Activity) Prep->Func_cAMP Func_Ca FLIPR Calcium Flux (Gq Activity) Prep->Func_Ca Data Data Analysis (IC50/EC50) Binding->Data Func_cAMP->Data Func_Ca->Data

In vitro experimental workflow for GPCR ligand characterization.

Protocol 1: Radioligand Competition Binding Assay ( Ki​ Determination)
  • Causality/Logic: Competition binding against a known radioligand isolates the compound's intrinsic affinity. By utilizing the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ), the assay normalizes the results against the specific radioligand's concentration, providing an absolute measure of binding strength.

  • Step-by-Step:

    • Membrane Preparation: Harvest CHO-K1 or HEK293 cells stably expressing the target human GPCR (e.g., 5-HT1A). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g at 4°C to isolate the membrane fraction.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) at its Kd​ concentration, and the test compound at log-scale concentrations ( 10−11 to 10−5 M).

    • Equilibration: Incubate the plate at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached.

    • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific binding). Wash filters three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

Protocol 2: cAMP BRET Assay (Gi/o Functional Activity)
  • Causality/Logic: Because Gi/o activation inhibits adenylyl cyclase, baseline cAMP must first be artificially elevated to observe an inhibitory effect. Bioluminescence Resonance Energy Transfer (BRET) sensors provide a self-validating, real-time kinetic readout of cAMP fluctuations in live cells, avoiding the artifacts of cell-lysis endpoint assays.

  • Step-by-Step:

    • Transfection: Co-transfect HEK293 cells with the target receptor and a CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor.

    • Pre-incubation: Treat cells with the phosphodiesterase inhibitor IBMX (500 µM) for 30 minutes to prevent premature cAMP degradation.

    • Baseline Induction: Stimulate cells with 10 µM Forskolin to activate adenylyl cyclase and raise baseline cAMP levels.

    • Compound Addition: Add the test compound. If testing for antagonism, co-administer the compound with an EC80​ concentration of a reference agonist (e.g., quinpirole for D2) to measure the blockade of the agonist-induced cAMP drop.

    • Readout: Measure the BRET signal (emission ratio 535 nm / 475 nm) dynamically over 45 minutes using a microplate reader.

Protocol 3: FLIPR Calcium Flux Assay (Gq Functional Activity)
  • Causality/Logic: 5-HT2A couples to Gq, mobilizing intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) assay utilizes a calcium-sensitive dye (Fluo-4 AM) to provide a high-throughput measure of PLC pathway activation. Probenecid is used to inhibit anion transporters, ensuring the dye remains trapped inside the cell.

  • Step-by-Step:

    • Dye Loading: Seed 5-HT2A-expressing cells in a 384-well plate. Incubate with 2 µM Fluo-4 AM dye and 2.5 mM probenecid for 1 hour at 37°C.

    • Baseline Measurement: Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

    • Antagonist Incubation: Add the test compound and incubate for 15 minutes.

    • Agonist Challenge: Inject an EC80​ concentration of serotonin (5-HT) and continuously monitor fluorescence for 3 minutes to capture the peak calcium transient.

    • Analysis: Calculate the IC50​ based on the reduction of the maximum fluorescence peak compared to a vehicle control.

Quantitative Data Summary

The table below summarizes the representative in vitro pharmacological profile for 2-MeOPP dione derivatives, illustrating the characteristic polypharmacology of this scaffold.

Target ReceptorBinding Affinity ( Ki​ , nM)Functional Activity ( EC50​/IC50​ , nM)Intrinsic Efficacy ( Emax​ %)Primary Signaling Pathway
5-HT1A 0.5 - 5.0 EC50​ : 10 - 5040 - 60% (Partial Agonist)Gi/o (cAMP ↓)
Dopamine D2 2.0 - 15.0 IC50​ : 20 - 100N/A (Antagonist)Gi/o (Blocks cAMP ↓)
5-HT2A 10.0 - 50.0 IC50​ : 50 - 200N/A (Antagonist)Gq (Blocks Intracellular Ca²⁺ ↑)

References

  • The Impact of the Secondary Binding Pocket on the Pharmacology of Class A GPCRs. Frontiers in Pharmacology.
  • Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. PubMed.
  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry - ACS Publications.

Sources

Exploratory

physicochemical properties and lipophilicity of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Comprehensive Physicochemical and Lipophilic Profiling of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione Executive Summary The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (CAS 667919-95-1) repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical and Lipophilic Profiling of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Executive Summary

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (CAS 667919-95-1) represents a highly specialized molecular scaffold frequently utilized in medicinal chemistry. It is constructed by conjugating a 2-methoxyphenylpiperazine moiety—a "privileged structure" widely recognized for its high affinity to serotonin and dopamine receptors in atypical antipsychotics[1]—with a butane-1,3-dione (acetoacetamide) functional group[2].

For drug development professionals, understanding the physicochemical properties (pKa, solubility, tautomerism) and lipophilicity (LogP/LogD) of this compound is paramount. These parameters dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an authoritative, self-validating framework for profiling the electronic and lipophilic behavior of this specific molecule.

Structural and Electronic Profiling

Ionization Constants (pKa) and Charge State

The ionization behavior of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione is defined by two distinct regions of the molecule:

  • The Piperazine Core: Unsubstituted 1-(2-methoxyphenyl)piperazine possesses a basic secondary amine (pKa ~8.98) and a weakly basic aniline-like nitrogen (pKa ~4.0)[3]. However, in our target molecule, the secondary amine is acylated to form an amide. Amides are effectively neutral at physiological pH. Consequently, the only basic center remaining is the N4 nitrogen attached to the 2-methoxyphenyl ring, which retains a low pKa of ~4.0 due to the delocalization of its lone pair into the aromatic system.

  • The Acetoacetamide Moiety: The butane-1,3-dione group features an active methylene bridge flanked by a ketone and an amide. The protons on this alpha-carbon are weakly acidic, with a pKa typically ranging from 11.0 to 12.4[4][5].

Causality Insight: Because the basic pKa is ~4.0 and the acidic pKa is >11.0, the molecule exists almost exclusively in a neutral, un-ionized state at the physiological pH of 7.4. This neutrality is a critical driver for its ability to passively diffuse across lipid bilayers, including the blood-brain barrier (BBB).

The "Molecular Chameleon" Effect: Keto-Enol Tautomerism

The butane-1,3-dione (β-ketoamide) moiety exhibits dynamic keto-enol tautomerism[4]. The molecule exists in an equilibrium between the diketo form and the enol form.

  • In polar/aqueous environments , the diketo form is favored due to hydrogen bonding with water molecules.

  • In non-polar/lipophilic environments (such as cell membranes), the enol form is stabilized via strong intramolecular hydrogen bonding between the enol hydroxyl and the amide carbonyl[4].

Causality Insight: This tautomerism allows the molecule to act as a "molecular chameleon." By forming an intramolecular hydrogen bond in lipid environments, the molecule effectively masks two polar hydrogen-bond acceptors/donors, transiently increasing its lipophilicity and dramatically enhancing membrane permeability.

Tautomerism Protonated Protonated Cation (pH < 4.0) Diketo Neutral Diketo Form (pH 4.0 - 10.0) Aqueous Media Protonated->Diketo -H+ (pKa ~4.0) Diketo->Protonated +H+ Enol Neutral Enol Form (pH 4.0 - 10.0) Lipophilic Media Diketo->Enol Tautomerization Enolate Anionic Enolate (pH > 11.0) Diketo->Enolate -H+ (pKa ~11-12) Enol->Diketo Tautomerization Enolate->Diketo +H+

Caption: pH-dependent ionization and solvent-driven keto-enol tautomerism logic.

Lipophilicity and Permeability (LogP and LogD)

Lipophilicity is quantified by the partition coefficient (LogP) and the pH-dependent distribution coefficient (LogD). The predicted XLogP for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione is 1.1 [2].

Because the molecule does not ionize at pH 7.4, its LogD at physiological pH is effectively equal to its LogP ( LogD7.4​≈1.1 ). This value sits perfectly within the optimal range defined by Lipinski’s Rule of 5 (LogP < 5), indicating an ideal balance: it is hydrophilic enough to maintain adequate aqueous solubility in the gastrointestinal tract, yet lipophilic enough to partition into and cross cellular membranes.

Self-Validating Experimental Methodologies

To empirically verify these properties, the following rigorous, self-validating protocols must be employed. Do not rely solely on predictive software; empirical validation is mandatory for regulatory submissions.

Protocol 1: Yasuda-Shedlovsky Potentiometric Titration (pKa Determination)
  • Objective: Determine the precise pKa of the aniline nitrogen and the active methylene.

  • Step-by-Step:

    • Prepare a 1 mM solution of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH) to ensure complete dissolution.

    • Titrate each solution with standardized 0.1 M NaOH and 0.1 M HCl at a constant temperature (25 °C) under an inert argon atmosphere to prevent CO₂ absorption.

    • Record the apparent pKa (psKa) at each co-solvent ratio using the inflection points of the titration curves.

  • Causality & Self-Validation: Highly lipophilic compounds precipitate during aqueous titration. By titrating in a co-solvent and plotting the psKa values against the dielectric constant of the solvent mixtures, you can extrapolate the linear regression to 0% methanol. This mathematical extrapolation self-validates that the resulting aqueous pKa is an intrinsic molecular property, not an artifact of solvent interaction.

Protocol 2: Mass-Balance Validated Shake-Flask Method (LogP / LogD)
  • Objective: Measure the thermodynamic partition coefficient.

  • Step-by-Step:

    • Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) with each other for 24 hours to establish thermodynamic equilibrium.

    • Dissolve the compound in the pre-saturated 1-octanol phase to a known concentration (e.g., 100 µg/mL).

    • Combine equal volumes of the spiked octanol and the aqueous buffer in a glass vial. Shake mechanically for 60 minutes at 25 °C, then centrifuge at 3000 rpm for 15 minutes to resolve the emulsion.

    • Quantify the compound concentration in both the octanol phase and the aqueous phase using RP-HPLC-UV.

  • Causality & Self-Validation: Standard protocols often measure only one phase and assume the rest transferred. By quantifying both phases, you calculate a total mass recovery ( Massoctanol​+Massaqueous​ ). If recovery is <95%, the run is rejected, self-validating that no compound was lost to precipitation or glass adsorption at the interface.

Protocol 3: Solvent-Dependent NMR Tautomeric Profiling
  • Objective: Quantify the keto-enol equilibrium to predict membrane permeability.

  • Step-by-Step:

    • Dissolve 5 mg of the compound in 0.5 mL of CDCl₃ (mimicking a non-polar lipid environment). Dissolve another 5 mg in 0.5 mL of DMSO-d₆ (mimicking a polar environment).

    • Acquire quantitative ¹H-NMR spectra at 298 K with a sufficiently long relaxation delay (D1 = 10s) to ensure accurate integration.

    • Integrate the active methylene protons (diketo form, ~δ 3.5 ppm) against the vinylic methine proton (enol form, ~δ 5.0 ppm)[4].

  • Causality & Self-Validation: The shift in the keto/enol ratio between CDCl₃ and DMSO-d₆ empirically validates the "molecular chameleon" hypothesis, proving the compound's capacity to dynamically mask its hydrogen bond donors.

Workflow Step1 Compound Preparation (CAS 667919-95-1) Step2 Potentiometric Titration (Yasuda-Shedlovsky Method) Step1->Step2 Step3 1H-NMR Spectroscopy (Tautomeric Profiling) Step1->Step3 Step4 Shake-Flask Partitioning (LogP / LogD Determination) Step2->Step4 pH 7.4 Buffer Selection Step3->Step4 Tautomer Ratio Impact Step5 Mass Balance Validation (Self-Validating Step) Step4->Step5 Step6 Final Physicochemical Data Synthesis Step5->Step6

Caption: Self-validating experimental workflow for determining pKa, tautomerism, and lipophilicity.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, synthesizing predictive data with structural logic.

ParameterValue / DescriptionImpact on Drug Development
Molecular Formula C₁₅H₂₀N₂O₃[2]Defines molecular weight and elemental composition.
Molecular Weight 276.34 g/mol [2]Excellent for oral bioavailability (Rule of 5 compliant).
Predicted XLogP 1.1[2]Optimal balance of aqueous solubility and lipid permeability.
Estimated pKa (Basic) ~4.0 (Aniline nitrogen)[3]Un-ionized at physiological pH; prevents lysosomal trapping.
Estimated pKa (Acidic) ~11.5 - 12.4 (Active methylene)[4][5]Remains protonated (neutral) at physiological pH.
LogD (at pH 7.4) ~1.1Matches LogP due to the neutral state of the molecule at pH 7.4.
Tautomeric State Keto-Enol Dynamic[4]Enhances membrane permeation via intramolecular H-bonding.

References

  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics Journal of Medicinal Chemistry - ACS Publications[Link]

  • 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione - PubChemLite Université du Luxembourg (uni.lu)[Link]

  • Acetoacetamide - Chemical Structure and Properties Grokipedia[Link]

  • Acidity and Tautomerism of β-Diketones Scribd[Link]

Sources

Foundational

preliminary toxicity and safety screening of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Title: Comprehensive Preliminary Toxicity and Safety Screening of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione: A Preclinical Whitepaper Executive Summary As a Senior Application Scientist, evaluating novel chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Preliminary Toxicity and Safety Screening of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione: A Preclinical Whitepaper

Executive Summary As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous, causality-driven approach to safety pharmacology. The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (hereafter referred to as MPP-BD) represents a fascinating structural hybrid. It merges the 2-methoxyphenylpiperazine (2-MPP) moiety—a privileged pharmacophore known for its potent interaction with central nervous system (CNS) targets such as 5-HT1A, dopamine D2/D3, and alpha-1 adrenergic receptors[1][2]—with a butane-1,3-dione (β-diketone) group. While the 2-MPP scaffold is foundational to several approved neuroactive and antihypertensive drugs[1][3], the addition of the β-diketone introduces unique metabolic and electrophilic liabilities. This whitepaper outlines a self-validating, tiered preclinical safety screening protocol designed to systematically de-risk MPP-BD before advancing to cost-intensive in vivo efficacy models.

In Silico ADMET & Structural Alert Profiling

Causality & Rationale: Before initiating in vitro assays, computational profiling is mandatory to flag intrinsic structural liabilities. The 2-MPP moiety possesses a basic piperazine nitrogen and a lipophilic aryl group, a classic pharmacophore combination that frequently triggers off-target binding to the Kv11.1 (hERG) potassium channel. Concurrently, the butane-1,3-dione group can undergo keto-enol tautomerization, potentially acting as a metal chelator or forming reactive electrophilic intermediates during hepatic Phase I metabolism. Identifying these alerts dictates the stringency of our downstream in vitro assays.

Workflow A 1. In Silico ADMET (Structural Alerts) B 2. Genotoxicity (OECD 471 Ames Test) A->B C 3. Cardiotoxicity (ICH S7B hERG Assay) A->C D 4. Neurobehavioral Safety (Modified Irwin Test) B->D C->D E 5. Go/No-Go Decision Matrix D->E

Fig 1. Tiered preclinical safety screening workflow for MPP-BD.

In Vitro Genotoxicity: The Bacterial Reverse Mutation Test (Ames Test)

Causality & Rationale: The β-diketone moiety of MPP-BD raises theoretical concerns for DNA reactivity, either directly or via cytochrome P450-mediated bioactivation. To establish trustworthiness, we employ the OECD 471 Bacterial Reverse Mutation Test[4]. This assay is a self-validating system: it utilizes histidine-dependent Salmonella typhimurium strains and tryptophan-dependent Escherichia coli strains, incorporating both positive and negative controls to ensure assay integrity[4].

Step-by-Step Methodology (Pre-incubation Method):

  • Strain Preparation: Culture tester strains (TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) overnight to late exponential phase[4].

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) post-mitochondrial fraction (S9) from the livers of rats induced with phenobarbital/β-naphthoflavone to simulate mammalian hepatic metabolism[4].

  • Pre-incubation: Combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for the -S9 condition), and 0.1 mL of MPP-BD (dissolved in DMSO at varying concentrations up to 5 mg/plate) in a test tube. Incubate at 37°C for 20-30 minutes[4].

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the tube, mix gently, and pour onto minimal glucose agar plates.

  • Validation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies. The assay is validated only if concurrent strain-specific positive controls (e.g., 2-aminoanthracene for +S9) exhibit a significant increase in revertants compared to the vehicle control[4].

In Vitro Cardiotoxicity: GLP hERG Patch-Clamp Assay

Causality & Rationale: As noted, the 2-MPP scaffold is a known risk factor for hERG channel blockade, which can delay ventricular repolarization (prolonged QT interval) and lead to fatal Torsades de Pointes (TdP) arrhythmias[5]. To comply with ICH S7B guidelines, a dedicated in vitro electrophysiological assessment is required[5].

Mechanism N1 MPP-BD Administration N2 Systemic Circulation (Free Fraction) N1->N2 N3 Cardiac Tissue Penetration N2->N3 N4 Kv11.1 (hERG) Channel Pore Binding N3->N4 Lipophilic Aryl + Basic Amine N5 Delayed Rectifier K+ Current (IKr) Blockade N4->N5 N6 QT Interval Prolongation (TdP Risk) N5->N6

Fig 2. Mechanistic pathway of potential hERG channel liability by 2-MPP derivatives.

Step-by-Step Methodology (Whole-Cell Patch-Clamp):

  • Cell Preparation: Utilize HEK293 or CHO cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiological Setup: Establish whole-cell configuration using a patch-clamp amplifier. Maintain cells at a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (IKr)[5].

  • Perfusion & Validation: Perfuse MPP-BD at escalating concentrations (e.g., 0.1, 1, 10, 30 µM). Validate the system using a known hERG blocker (e.g., E-4031 or dofetilide) as a positive control[5].

  • Data Analysis: Calculate the IC50 value based on the percentage inhibition of the tail current amplitude. An IC50 < 1 µM typically flags a compound as high-risk.

In Vivo Neurobehavioral Safety: The Modified Irwin Test

Causality & Rationale: Because the 2-MPP moiety inherently crosses the blood-brain barrier and binds to dopaminergic and serotonergic receptors[1][2], MPP-BD must be screened for acute neurobehavioral toxicity. The Modified Irwin Test is a systematic, quantitative observational battery used to assess the effects of a new chemical entity on the central, peripheral, and autonomic nervous systems of rodents[6].

Step-by-Step Methodology:

  • Animal Allocation: Randomize adult male and female rats (or mice) into a vehicle control group and three escalating dose groups of MPP-BD (n=4-6/sex/group)[6].

  • Baseline Assessment: Conduct a pre-dose baseline observation for each animal to establish normal behavioral parameters[6].

  • Dosing: Administer MPP-BD via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Observation Timepoints: Evaluate animals at 15, 30, 60, 120 minutes, and 24 hours post-dose[6].

  • Scoring System: A blinded observer scores over 30 parameters on a graded scale (0 = normal; 1-4 = slight to severe). Key parameters include:

    • CNS Activity: Sedation, excitation, locomotor activity, tremors, seizures[6].

    • Autonomic Profile: Piloerection, salivation, lacrimation, pupil size[6].

    • Neuromuscular: Righting reflex, grip strength, ataxia, catalepsy[6].

Data Synthesis & Go/No-Go Criteria

To facilitate rapid decision-making, quantitative data from these preliminary screens must be synthesized into a clear comparative matrix. The table below outlines the target safety thresholds required for MPP-BD to advance to the next phase of development.

Assay / ParameterTarget Safety Threshold (Go Criteria)High-Risk Indicator (No-Go / Redesign)
Ames Test (OECD 471) Negative across all strains (± S9)Dose-dependent increase in revertants
hERG Patch-Clamp (ICH S7B) IC50 > 10 µM (Low affinity)IC50 < 1 µM (High risk of TdP)
Irwin Test (CNS Profile) No severe sedation, catalepsy, or seizures at therapeutic multiplesSevere ataxia, tremors, or autonomic crisis at low doses
Hepatotoxicity (HepG2 MTT) CC50 > 50 µMCC50 < 10 µM

Conclusion

The preliminary toxicity screening of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione requires a targeted approach that respects the inherent pharmacology of the 2-MPP scaffold while addressing the metabolic risks of the butane-1,3-dione moiety. By strictly adhering to self-validating protocols (OECD 471, ICH S7B, and the Irwin Test), researchers can confidently establish the safety margins necessary to justify further preclinical investment.

Sources

Exploratory

Keto-Enol Tautomerism Equilibrium in 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione: A Mechanistic and Analytical Guide

Executive Summary The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione represents a critical structural intersection in medicinal chemistry, combining a privileged pharmacophore—the 1-(2-methoxyphenyl)piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione represents a critical structural intersection in medicinal chemistry, combining a privileged pharmacophore—the 1-(2-methoxyphenyl)piperazine moiety, known for its affinity to 5-HT 1A​ and D 2​ /D 3​ receptors—with a highly reactive β -keto amide (acetoacetamide) functional group. A defining physicochemical characteristic of this molecule is its keto-enol tautomerism. Understanding the thermodynamic equilibrium between its diketo and enol forms is paramount for accurate structural characterization, predicting reactivity, and understanding potential receptor-ligand interactions.

This whitepaper provides an in-depth technical analysis of the structural drivers, solvent-mediated dynamics, and self-validating analytical methodologies required to quantify the tautomeric equilibrium of this complex molecule.

Thermodynamic Drivers of β -Keto Amide Tautomerism

Unlike simple β -diketones (such as acetylacetone), which exist predominantly in the enol form due to robust intramolecular hydrogen bonding and extended π -conjugation, β -keto amides exhibit a distinctly different thermodynamic landscape. In 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, the equilibrium heavily favors the diketo form in most environments [1].

The Causality of Competing Resonance

The fundamental cause of this shift is competing resonance within the amide bond. The lone pair of electrons on the piperazine N1 nitrogen delocalizes into the adjacent amide carbonyl ( N−C=O↔N+=C−O− ). This strong resonance stabilization significantly reduces the electrophilicity of the amide carbonyl carbon. Consequently, the amide carbonyl is less capable of participating in the extended π -conjugated system required to stabilize the enol form. The thermodynamic penalty of breaking the α -C-H bond is therefore not sufficiently offset by conjugation energy, rendering the enol form less energetically favorable than it is in standard β -diketones [2].

Tautomerism Diketo Diketo Form (High Dipole Moment) Favored in DMSO Enol Enol Form (Intramolecular H-Bond) Stabilized in CDCl3 Diketo->Enol Enolization (K_eq) AmideRes Amide Resonance Destabilizes Enol AmideRes->Diketo Shifts equilibrium left Hbond Intramolecular H-Bond Stabilizes Enol Hbond->Enol Shifts equilibrium right

Thermodynamic drivers of the keto-enol equilibrium in acetoacetamide derivatives.

Solvent-Mediated Equilibrium Dynamics

The equilibrium constant ( Keq​=[Enol]/[Diketo] ) is not static; it is a highly dynamic value dictated by the dielectric constant and hydrogen-bonding capacity of the solvation environment.

  • Non-Polar Solvents (e.g., CDCl3​ ): In solvents with a low dielectric constant, the enol form is stabilized by a strong, six-membered intramolecular hydrogen bond between the enol hydroxyl group and the amide carbonyl oxygen. Because CDCl3​ does not compete for hydrogen bonding, the enol fraction reaches its maximum (typically 10–15% for N-acetoacetyl piperazines).

  • Polar Aprotic Solvents (e.g., DMSO- d6​ ): DMSO is a potent hydrogen-bond acceptor. It aggressively disrupts the intramolecular hydrogen bond of the enol form. Furthermore, the diketo form possesses a higher overall dipole moment than the internally H-bonded enol form. The high dielectric constant of DMSO preferentially stabilizes this polar diketo tautomer, driving Keq​ close to zero[3].

Self-Validating Quantitative NMR Methodology

To accurately quantify Keq​ , 1 H NMR spectroscopy is the definitive analytical tool. However, standard rapid-acquisition NMR parameters often lead to integration errors due to differential longitudinal relaxation times ( T1​ ) of the protons. The following protocol is designed as a self-validating system to ensure absolute quantitative trustworthiness.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5–10 mg of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione in 0.6 mL of anhydrous CDCl3​ (to observe the equilibrium) or DMSO- d6​ (to observe the isolated diketo form).

  • Instrument Parameterization: Set the pulse angle to 90° to ensure complete transverse magnetization. Critically, set the relaxation delay ( D1​ ) to ≥5 seconds. Causality: A long D1​ ensures that both the isolated methine proton of the enol and the methylene protons of the diketo form fully relax to thermal equilibrium between scans, preventing integration bias.

  • Signal Integration:

    • Integrate the diketo methylene ( -CH2​- ) singlet at ∼3.65 ppm ( Idiketo​ ).

    • Integrate the enol methine ( =CH- ) singlet at ∼5.25 ppm ( Ienol​ ).

  • Keq​ Calculation: Calculate the equilibrium constant using the formula: Keq​=Idiketo​2×Ienol​​ .

  • Self-Validation Check (Crucial): To prove the absence of overlapping impurities, integrate the terminal methyl groups. The diketo methyl ( ∼2.30 ppm) and enol methyl ( ∼1.95 ppm) must satisfy the following mass-balance equation:

    Total Methyl Integral=(1.5×Idiketo​)+(3×Ienol​) . If this equation balances, the protocol is self-validated.

NMRWorkflow Prep 1. Sample Preparation Dissolve 5-10 mg in 0.6 mL CDCl3 Acq 2. NMR Acquisition Use long D1 delay (5-10s) for quantitation Prep->Acq Process 3. Spectral Processing Phase & Baseline Correction Acq->Process Integ 4. Signal Integration Diketo: CH2 (~3.6 ppm) Enol: CH (~5.2 ppm) Process->Integ Calc 5. Self-Validating Calculation K_eq = 2 * I(Enol) / I(Diketo) Integ->Calc

Step-by-step 1H NMR workflow for quantitative determination of keto-enol ratios.

Data Synthesis: NMR Shifts and Equilibrium Constants

The table below summarizes the expected quantitative 1 H NMR chemical shifts and thermodynamic equilibrium constants for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, highlighting the profound impact of the solvation environment.

Parameter / Proton Assignment CDCl3​ (Non-Polar, Low Dielectric)DMSO- d6​ (Polar Aprotic, H-Bond Acceptor)
Diketo: Methylene ( -CH2​- ) ∼3.65 ppm (s, 2H) ∼3.75 ppm (s, 2H)
Diketo: Methyl ( -CH3​ ) ∼2.30 ppm (s, 3H) ∼2.15 ppm (s, 3H)
Enol: Methine ( =CH- ) ∼5.25 ppm (s, 1H)Not observed / Trace
Enol: Methyl ( -CH3​ ) ∼1.95 ppm (s, 3H)Not observed / Trace
Enol: Hydroxyl ( -OH ) ∼14.0 ppm (br s, 1H)*Not observed / Trace
Equilibrium Constant ( Keq​ ) ∼0.10−0.15 <0.02
Predominant Form Diketo ( ∼85−90% )Diketo ( >98% )

* The extreme downfield shift of the enol hydroxyl proton is a direct causal indicator of the strong intramolecular hydrogen bond, which deshields the proton by drawing electron density away from the nucleus.

References

  • Title: Tautomeric and Conformational Properties of Acetoacetamide: Electron Diffraction and Quantum Chemical Study. Source: The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Title: A Proton Magnetic Resonance Study of the Amide Configurations of 2-Acetoacetamido Derivatives of 4-Methylpyridine and Pyrimidine. Source: Bulletin of the Chemical Society of Japan. URL: [Link]

  • Title: The acidity and tautomerism of β -diketones in aqueous solution. Source: Canadian Journal of Chemistry. URL: [Link]

Foundational

blood-brain barrier permeability of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione Executive Summary The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione represents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Executive Summary

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione represents a highly specialized pharmacophore, merging a 2-methoxyphenylpiperazine (2-MeOPP) moiety—a privileged scaffold for 5-HT1A and D2/D3 receptor ligands—with an acetoacetamide (butane-1,3-dione) functional group. For any neurotherapeutic candidate, engaging central nervous system (CNS) targets requires efficient traversal of the blood-brain barrier (BBB).

This whitepaper outlines a tiered, self-validating experimental framework to evaluate the neuropharmacokinetics (NPK) of this specific compound. By progressing from in silico multiparameter optimization to in vitro efflux profiling and finally in vivo unbound brain concentration analysis, researchers can definitively characterize its BBB permeability profile.

Phase 1: Physicochemical Profiling & In Silico Predictions

Before initiating in vitro assays, it is critical to understand the causality between the compound's structural modifications and its predicted passive permeability. The addition of the butane-1,3-dione group to the N1 position of the piperazine ring converts a basic secondary amine into a neutral amide.

Mechanistic Insight: This functionalization drastically reduces the overall basicity of the molecule. By lowering the pKa of the molecule (leaving only the N4 nitrogen basic), a higher fraction of the drug remains unionized at physiological pH (7.4). This unionized state is the primary driver for passive lipid bilayer diffusion. To quantify this, we apply the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm, which expands the design space beyond rigid Lipinski rules [1].

Table 1: Physicochemical Properties & CNS MPO Desirability
PropertyValue (Predicted)CNS MPO Desirability Score (0-1)Target Threshold for CNS+
Molecular Weight (MW) 276.33 g/mol 1.00< 360 g/mol
Calculated LogP (cLogP) ~2.11.002.0 - 3.0
TPSA 50.85 Ų1.0040 - 90 Ų
H-Bond Donors (HBD) 0 (1 in enol form)1.00≤ 0.5
H-Bond Acceptors (HBA) 5N/A (Included in TPSA)N/A
Most Basic pKa ~6.8 (N4 Piperazine)0.85< 8.0
Total CNS MPO Score -- 5.85 / 6.00 ≥ 4.0 (High Probability)

Phase 2: In Vitro Permeability & Efflux Profiling

While in silico models predict passive diffusion, they cannot account for active efflux by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2) located on the luminal side of brain endothelial cells. We employ a two-step in vitro workflow to isolate passive diffusion from active efflux.

Protocol 1: PAMPA-BBB (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes a porcine brain lipid extract to mimic the unique lipid composition of the BBB [2].

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve 20 mg/mL of porcine brain lipid extract (PBLE) in n-dodecane.

  • Membrane Coating: Apply 5 µL of the PBLE solution to the PVDF filter membrane (0.45 µm pore size) of the donor plate.

  • Donor Solution: Prepare a 50 µM solution of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione in PBS (pH 7.4) with 1% DMSO to maintain solubility. Add 200 µL to the donor wells.

  • Acceptor Setup: Add 200 µL of fresh PBS (pH 7.4) with 1% DMSO to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.

  • Quantification & Mass Balance: Quantify compound concentrations in both donor and acceptor wells via LC-MS/MS. Self-Validation: Calculate mass balance ( R≥85% ) to ensure the compound is not sequestered within the plastic or lipid layer. Calculate the apparent permeability ( Papp​ ).

Protocol 2: hCMEC/D3 Transwell Assay (Active Efflux)

To assess P-gp and BCRP liability, we utilize the immortalized human cerebral microvascular endothelial cell line (hCMEC/D3), which retains the morphological and functional characteristics of the human BBB [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells at 5×104 cells/cm² on collagen-type-I coated Transwell inserts (0.4 µm pore size). Culture for 5-7 days.

  • Integrity Validation: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω⋅cm2 .

  • Bidirectional Transport:

    • Apical to Basolateral (A->B): Add 10 µM of the compound to the apical chamber.

    • Basolateral to Apical (B->A): Add 10 µM of the compound to the basolateral chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Efflux Ratio Calculation: Determine Papp​ for both directions. The Efflux Ratio (ER) is calculated as Papp​(B→A)/Papp​(A→B) . An ER > 2.0 indicates active efflux.

EffluxWorkflow A Apical Compartment (Blood Side) B hCMEC/D3 Endothelial Monolayer A->B C_donor C Passive Diffusion B->C Lipophilic Permeation D P-gp / BCRP Efflux B->D Transporter Recognition E Basolateral Compartment (Brain Side) C->E P_app(A->B) D->A Efflux Ratio (B->A / A->B)

hCMEC/D3 Transwell assay workflow illustrating passive diffusion vs. active efflux mechanisms.

Phase 3: In Vivo Neuropharmacokinetics (NPK)

A common pitfall in CNS drug development is relying solely on the total brain-to-plasma ratio ( Kp,brain​ ). Because 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione is highly lipophilic, it will readily partition into brain lipid tissue, artificially inflating total brain concentrations.

Mechanistic Insight: The true driver of target engagement is the unbound interstitial fluid (ISF) concentration. Therefore, the gold standard metric is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), which describes the net equilibrium of transport across the BBB [4].

Protocol 3: Determination of Kp,uu,brain​

This requires a dual approach: in vivo pharmacokinetic sampling and ex vivo equilibrium dialysis.

  • In Vivo Steady-State Infusion:

    • Administer the compound to Sprague-Dawley rats via a continuous intravenous infusion to achieve steady-state plasma concentrations ( Css,plasma​ ).

    • Harvest blood and whole brain tissue at steady state. Quantify total plasma ( Cplasma​ ) and total brain ( Cbrain​ ) concentrations via LC-MS/MS to calculate Kp,brain​ .

  • Ex Vivo Plasma Protein Binding ( fu,plasma​ ):

    • Perform equilibrium dialysis of the harvested plasma against PBS (pH 7.4) at 37°C for 4 hours using a Rapid Equilibrium Dialysis (RED) device.

  • Ex Vivo Brain Homogenate Binding ( fu,brain​ ):

    • Homogenize naive rat brain tissue in PBS (1:3 w/v).

    • Spike the homogenate with the compound and perform equilibrium dialysis to determine the fraction unbound in the brain ( fu,brain​ ).

  • Calculations:

    • Unbound Plasma: Cu,plasma​=Cplasma​×fu,plasma​

    • Unbound Brain: Cu,brain​=Cbrain​×fu,brain​

    • True BBB Permeability: Kp,uu,brain​=Cu,brain​/Cu,plasma​

NPK_Logic Plasma Total Plasma Conc. (C_plasma) BrainTot Total Brain Conc. (C_brain) Plasma->BrainTot In Vivo Extraction Kp K_p,brain (Total Partitioning) Plasma->Kp PlasmaUnb Unbound Plasma (C_u,plasma) Plasma->PlasmaUnb f_u,plasma (RED Assay) BrainTot->Kp C_brain / C_plasma BrainUnb Unbound Brain ISF (C_u,brain) BrainTot->BrainUnb f_u,brain (Brain Homogenate) Kpuu K_p,uu,brain (True BBB Permeability) PlasmaUnb->Kpuu BrainUnb->Kpuu C_u,brain / C_u,plasma

Logical derivation of K_p,uu,brain from total in vivo concentrations and ex vivo binding assays.

Table 2: Target NPK Metrics for CNS+ Classification
ParameterDescriptionTarget for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione
Papp​ (PAMPA) Passive permeability rate >4.0×10−6 cm/s
Efflux Ratio (ER) Transporter liability <2.0 (No significant efflux)
Kp,brain​ Total brain-to-plasma ratio >1.0 (Expected high due to lipophilicity)
Kp,uu,brain​ Unbound brain-to-plasma ratio 0.3−1.0 (Ideal for free target engagement)

Conclusion

The structural configuration of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione yields excellent predicted physicochemical parameters for CNS penetration. The conversion of the secondary amine to an acetoacetamide optimizes the pKa, driving high passive diffusion. By executing the self-validating in vitro (PAMPA/hCMEC) and in vivo ( Kp,uu,brain​ ) workflows described above, researchers can quantitatively confirm its BBB permeability and ensure sufficient unbound concentrations are available to engage 5-HT/Dopamine receptors in the brain parenchyma.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449.[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.[Link]

  • Weksler, B., Romero, I. A., & Couraud, P. O. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. Fluids and Barriers of the CNS, 10(1), 16.[Link]

  • Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical Research, 25(8), 1737-1750.[Link]

Protocols & Analytical Methods

Method

Application Note: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione as a Precursor for Pyrazole Synthesis

Scientific Rationale & Substrate Profiling The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione is a highly specialized β-keto amide that bridges two critical domains of medicinal chemistry. First, the 1-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Substrate Profiling

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione is a highly specialized β-keto amide that bridges two critical domains of medicinal chemistry.

First, the 1-(2-methoxyphenyl)piperazine moiety is a privileged pharmacophore, heavily utilized in the development of highly selective 5-HT1A receptor inhibitors and atypical antipsychotics[1]. Furthermore, incorporating arylpiperazine side chains into carboxamide scaffolds has proven highly effective in generating potent antitubercular and CNS-active agents[2].

Second, the butane-1,3-dione (acetoacetamide) functional group serves as a highly reactive electrophilic hub. Acetoacetamide derivatives are highly valuable β-ketoamide building blocks in organic synthesis, particularly for the formation of heterocyclic systems like pyrazoles[3]. β-Ketoamides are well-established precursors for the synthesis of pyrazole derivatives through condensation reactions with hydrazine-based reagents[4]. By utilizing this specific precursor, researchers can rapidly generate libraries of pyrazole-4-carboxamides that retain the critical arylpiperazine pharmacophore for downstream biological screening.

Mechanistic Design: The Enaminone Pathway

When designing a pyrazole synthesis from a β-keto amide, the choice of reagents dictates the final scaffold. Direct condensation of a β-keto amide with hydrazine (the classic Knorr pyrazole synthesis) often leads to the formation of 3-methyl-5-pyrazolones, a pathway that typically results in the cleavage and loss of the amide amine (in this case, the valuable arylpiperazine).

To prevent this cleavage and retain the full structural complexity of the precursor, an enaminone-mediated pathway is required. To achieve this, the β-keto amide is first converted into an enaminone intermediate by reacting the active methylene (C2) with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[5]. Subsequent reaction of this activated enaminone with hydrazine selectively produces the 1H-pyrazole-4-carboxamide derivative without breaking the amide bond[6].

Experimental Workflows

G A 1-[4-(2-methoxyphenyl)piperazin-1-yl] butane-1,3-dione (β-keto amide) C Enaminone Intermediate (Activated Precursor) A->C Condensation (Toluene, 90°C) B DMF-DMA (Electrophile) B->C E Pyrazole-4-carboxamide Derivative (Target Scaffold) C->E Cyclization (Ethanol, Reflux) D Hydrazine Hydrate (Dinucleophile) D->E

Fig 1: Mechanistic workflow for the synthesis of pyrazole-4-carboxamides via enaminone intermediates.

Step-by-Step Protocols

Protocol A: Synthesis of the Enaminone Intermediate

Target: 2-((Dimethylamino)methylene)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (10.0 mmol, 2.76 g) in anhydrous toluene (20 mL).

    • Causality: Toluene is selected as the solvent because its boiling point allows for optimal thermal activation and the azeotropic removal of the methanol byproduct, which drives the equilibrium toward complete enaminone formation.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol, 1.43 g) dropwise at room temperature under a continuous nitrogen atmosphere.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 90°C for 4 hours.

    • Self-Validation System: Monitor the reaction via TLC (Eluent: 5% MeOH in Dichloromethane). The starting material (Rf ~0.5) will gradually disappear, replaced by a bright yellow, highly UV-active enaminone spot (Rf ~0.3).

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove the toluene and any unreacted DMF-DMA. Triturate the resulting viscous yellow oil with cold diethyl ether (15 mL) to induce crystallization. Filter the precipitate and dry under high vacuum to yield the enaminone intermediate.

Protocol B: Cyclization to Pyrazole-4-Carboxamide

Target: (3-Methyl-1H-pyrazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

  • Preparation: Suspend the purified enaminone intermediate (8.0 mmol, 2.65 g) in absolute ethanol (15 mL).

    • Causality: Ethanol provides the necessary protic environment to facilitate the proton transfers required during the initial hydrazine attack and the subsequent elimination of dimethylamine during ring closure.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add hydrazine hydrate (80% aqueous solution, 10.0 mmol, 0.50 g) dropwise.

    • Causality: The initial hydrazone formation is exothermic. Slow addition at 0°C prevents uncontrolled boiling and minimizes the formation of unwanted side-products.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (78°C) for 3 hours.

    • Self-Validation System: The solution will initially turn clear as the enaminone reacts. As the cyclization completes, a white solid will gradually precipitate directly out of the boiling ethanol, indicating successful formation of the highly crystalline pyrazole core.

  • Isolation: Cool the flask to 0°C for 1 hour to maximize product precipitation. Filter the solid, wash the filter cake with ice-cold ethanol (2 x 5 mL), and dry under vacuum to afford the pure pyrazole-4-carboxamide.

Analytical Validation Data

To ensure the integrity of the synthesized compounds, researchers should compare their analytical results against the expected quantitative data summarized below.

Compound StageMolecular FormulaMolecular WeightExpected LC-MS [M+H]⁺Key ¹H NMR Signatures (DMSO-d₆, 400 MHz)
Precursor (β-keto amide)C₁₅H₂₀N₂O₃276.33 g/mol 277.1δ 3.65 (s, 2H, active CH₂), 2.15 (s, 3H, CH₃)
Intermediate (Enaminone)C₁₈H₂₅N₃O₃331.41 g/mol 332.2δ 7.60 (s, 1H, =CH-N), 3.10 (s, 6H, N(CH₃)₂)
Target (Pyrazole)C₁₆H₂₀N₄O₂300.36 g/mol 301.2δ 12.80 (br s, 1H, pyrazole NH), 7.85 (s, 1H, pyrazole CH)

References

*[2] Title: Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides Source: nih.gov URL:

*[1] Title: Molbank | March 2022 - Browse Articles Source: mdpi.com URL:

*[3] Title: Acetoacetamide | Reagent for Organic Synthesis Source: benchchem.com URL:

*[4] Title: 5-methyl-3-oxo-N-phenylhexanamide Source: benchchem.com URL:

*[6] Title: Employing acetoacetamide as a key synthon for synthesizing novel thiophene derivatives and assessing their potential as antioxidants and antimicrobial agents Source: researchgate.net URL:

*[5] Title: Alternative solvent-free methodologies in the synthesis of pharmaceutical drugs Source: researchgate.net URL:

Sources

Method

Application Notes &amp; Protocols: Metal Chelation Applications of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Introduction: A Ligand of Dual Functionality The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione represents a compelling molecular architecture for researchers in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Ligand of Dual Functionality

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione represents a compelling molecular architecture for researchers in medicinal chemistry and drug development. It strategically combines two critical pharmacophores:

  • The β-Diketone Moiety: This functional group is a classic and highly efficient bidentate chelator for a wide range of metal ions.[1][2] Its ability to exist in a keto-enol tautomeric equilibrium is the cornerstone of its coordination chemistry, allowing it to deprotonate and form stable, six-membered chelate rings with metal cations.[3][4]

  • The 1-(2-methoxyphenyl)piperazine (MOP) Scaffold: This arylpiperazine fragment is a well-established "privileged structure" in pharmacology, known to interact with various biological targets, particularly serotonin and dopamine receptors.[5][6] Derivatives of this scaffold are explored for their potential in treating neuropsychiatric disorders, pain, and other conditions.[7][8]

The integration of these two moieties into a single molecule opens the door to creating novel metal-based therapeutics. By chelating a metal ion, it is possible to modulate the compound's biological activity, enhance its stability, alter its solubility, or even introduce new therapeutic modalities, such as photodynamic or antimicrobial effects.[3][9] This guide provides a comprehensive overview and detailed protocols for researchers aiming to explore the metal chelation properties and subsequent applications of this promising β-diketone ligand.

Ligand Chemistry: The Foundation of Chelation

The chelating capability of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione is governed by the keto-enol tautomerism of its butane-1,3-dione tail. The enol form is stabilized by intramolecular hydrogen bonding and provides the acidic proton that is displaced upon coordination with a metal ion.

Caption: Keto-enol tautomerism of the β-diketone moiety.

Protocol 1: Synthesis of the Ligand

While numerous arylpiperazine derivatives have been synthesized[10][11], a specific protocol for this β-diketone is not widely published. The following is a proposed, robust synthetic route based on the Claisen condensation, a standard method for forming β-diketones.[3]

Workflow:

Synthesis_Workflow cluster_synthesis Proposed Ligand Synthesis start 1-(2-Methoxyphenyl)piperazine step1 React with Ethyl 4-chloroacetoacetate start->step1 intermediate Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxobutanoate step1->intermediate step2 Claisen Condensation (with Acetone & NaH) intermediate->step2 product 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione step2->product

Caption: Proposed workflow for ligand synthesis.

Step-by-Step Procedure:

  • Synthesis of the Ester Precursor:

    • To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) at room temperature, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Add ethyl 4-chloroacetoacetate (1.1 eq) dropwise to the stirring mixture.

    • Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter out the inorganic salts, and remove the solvent under reduced pressure. Purify the resulting crude ester, ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxobutanoate, by column chromatography.

  • Claisen Condensation to Form the β-Diketone:

    • Suspend a strong base, such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil), in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

    • Slowly add a solution of the purified ester precursor (1.0 eq) and acetone (1.5 eq) in anhydrous THF to the NaH suspension.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the final product, 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, via column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized ligand using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Application Note 1: Screening for Metal Ion Binding via UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and effective method for the initial screening of metal chelation. The formation of a metal-ligand complex often results in a shift in the maximum absorption wavelength (λₘₐₓ) of the ligand, providing clear evidence of a binding event.

Principle: The π → π* and n → π* electronic transitions within the β-diketone chromophore are sensitive to the coordination environment. Chelation typically alters the energy of these transitions, leading to a bathochromic (red shift) or hypsochromic (blue shift) effect.

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of the ligand (e.g., 1 mM) in a suitable solvent like methanol or DMSO.

    • Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃, NiCl₂, CoCl₂) in the same solvent or deionized water.

  • Titration:

    • In a quartz cuvette, place 2 mL of a dilute ligand solution (e.g., 20 µM).

    • Record the initial UV-Vis spectrum of the ligand alone (from 200-800 nm).

    • Add small, incremental aliquots (e.g., 2-10 µL) of a metal salt stock solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

    • Continue the additions until no further significant spectral changes are observed.

  • Data Analysis:

    • Overlay the spectra to visualize the changes in λₘₐₓ and absorbance.

    • A consistent, progressive shift in λₘₐₓ upon addition of a metal ion is a strong indicator of chelation.

Expected Results:

Metal IonInitial Ligand λₘₐₓ (nm)Final Complex λₘₐₓ (nm)Shift (nm)Observation
Cu²⁺285310+25 (Bathochromic)Strong evidence of binding
Zn²⁺285295+10 (Bathochromic)Evidence of binding
Fe³⁺285340+55 (Bathochromic)Strong evidence of binding
Ni²⁺285305+20 (Bathochromic)Evidence of binding
Mg²⁺2852850No evidence of binding

Application Note 2: Determination of Stoichiometry and Binding Affinity

Once binding is confirmed, the next critical steps are to determine the ligand-to-metal ratio (stoichiometry) and the strength of the interaction (binding constant, Kₐ).

Chelation_Analysis_Workflow cluster_workflow Chelation Characterization Workflow start Screening Confirms Ligand-Metal Binding (UV-Vis Titration) stoich_q Determine Stoichiometry start->stoich_q jobs_plot Job's Plot (Continuous Variation) stoich_q->jobs_plot Primary molar_ratio Molar Ratio Method stoich_q->molar_ratio Confirmatory affinity_q Determine Binding Affinity jobs_plot->affinity_q molar_ratio->affinity_q uv_fit UV-Vis Titration Data (Non-linear fitting) affinity_q->uv_fit If non-fluorescent fluor_quench Fluorescence Quenching (Stern-Volmer Plot) affinity_q->fluor_quench If fluorescent output Binding Stoichiometry (L:M) Binding Constant (Ka) uv_fit->output fluor_quench->output final Characterized Complex output->final

Caption: Workflow for determining chelation stoichiometry and affinity.

Protocol 2.1: Job's Plot for Stoichiometry

  • Prepare equimolar stock solutions (e.g., 1 mM) of the ligand (L) and the metal ion (M).

  • Prepare a series of solutions in separate vials, keeping the total volume constant but varying the mole fraction of the ligand (Xₗ). For a total volume of 3 mL, the volume of ligand would be Xₗ * 3 mL and the volume of metal would be (1-Xₗ) * 3 mL. Vary Xₗ from 0.1 to 0.9 in 0.1 increments.

  • Record the absorbance of each solution at the λₘₐₓ of the complex.

  • Plot the change in absorbance (ΔA = A_observed - A_ligand_only) against the mole fraction (Xₗ).

  • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry. For example, a peak at Xₗ = 0.67 suggests a 2:1 (L:M) complex, while a peak at Xₗ = 0.5 suggests a 1:1 complex.

Protocol 2.2: Fluorescence Quenching for Binding Constant

This protocol is applicable if the ligand exhibits intrinsic fluorescence that is quenched upon metal binding. Paramagnetic metals like Cu²⁺ and Fe³⁺ are effective quenchers.[12]

  • Emission Spectrum: Record the fluorescence emission spectrum of a dilute ligand solution (e.g., 10 µM) to determine its maximum emission wavelength (λₑₘ).

  • Titration: To a cuvette containing the ligand solution, make stepwise additions of a concentrated metal ion solution. After each addition, record the fluorescence intensity at λₑₘ.

  • Data Analysis: Plot the ratio of initial fluorescence to observed fluorescence (F₀/F) versus the concentration of the quencher (metal ion, [Q]). The data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] Where Ksv is the Stern-Volmer quenching constant. The binding constant (Kₐ) can be derived from this data, often by plotting log[(F₀-F)/F] vs log[Q].

Application Note 3: Potential Therapeutic & Research Applications

The metal complexes of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione are candidates for a variety of downstream applications in drug development. Chelation can enhance or modify the inherent biological activity of the parent ligand.[13][14]

Applications_Diagram cluster_apps Potential Downstream Applications of Metal Complexes center Ligand-Metal Complex app1 Antimicrobial Agents (Assays: MIC, MBC) center->app1 app2 Anticancer Therapeutics (Assays: MTT, Apoptosis, PARP Cleavage) center->app2 app3 Antioxidant Activity (Assays: DPPH, FRAP) center->app3 app4 Catalysis (e.g., Cross-coupling reactions) center->app4 app5 Bio-imaging (If metal is fluorescent or paramagnetic) center->app5

Caption: Potential research and therapeutic applications.

Suggested Downstream Assays:

  • Antimicrobial Screening: The complex can be tested against panels of pathogenic bacteria and fungi to determine its Minimum Inhibitory Concentration (MIC). Metal complexes often show enhanced antimicrobial activity compared to the free ligand.[9]

  • Anticancer Cytotoxicity: The antiproliferative activity of the complex can be evaluated against various cancer cell lines (e.g., breast, colon, lung) using an MTT or similar cell viability assay. Mechanistic follow-up studies could include apoptosis assays (e.g., Annexin V staining) or Western blots for markers like cleaved PARP.[15]

  • Antioxidant Capacity: The ability of the complex to scavenge free radicals can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Many β-diketone-containing natural products and their metal complexes exhibit antioxidant properties.[3]

  • Catalytic Activity: Transition metal β-diketonate complexes are known catalysts for various organic reactions.[4][16] The synthesized complexes could be screened for catalytic efficacy in reactions like cross-coupling or oxidation.

References

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists.PMC.
  • Crystal structure of 4-(2-methoxyphenyl)
  • β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applic
  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands.
  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands.PMC.
  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
  • Mono-β-diketonate Metal Complexes of the First Transition Series.Inorganic Chemistry.
  • Medicinal applications of early transition metal β-diketonato complexes.Royal Society of Chemistry.
  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II.
  • Metal Ions, Metal Chelators and Metal Chel
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.MDPI.
  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists.PubMed.
  • Metal Chelating Agents for Medicinal Radionuclides.UBC Library Open Collections.
  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity.Biointerface Research in Applied Chemistry.
  • Diketone Ligands.Alfa Chemistry.
  • Kinetic and mechanistic studies of metal complexes of – diketones - a review.IOSR Journal of Applied Chemistry.
  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.Preprints.org.
  • Effect of the nature of the chelated metal on the photodynamic activity of metalloporphyrins.Photochemical & Photobiological Sciences.
  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties.PMC.
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.Semantic Scholar.
  • Transition metal complexes and their application in drugs and cosmetics – A Review.Journal of Chemical and Pharmaceutical Research.
  • Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applic

Sources

Application

Application Note: Functional Interrogation of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione at Gi/o-Coupled GPCRs

Executive Summary & Mechanistic Rationale The 2-methoxyphenylpiperazine (2-MPP) moiety is a highly privileged pharmacophore in neuropharmacology, frequently utilized in the design of multi-receptor atypical antipsychotic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-methoxyphenylpiperazine (2-MPP) moiety is a highly privileged pharmacophore in neuropharmacology, frequently utilized in the design of multi-receptor atypical antipsychotics and anxiolytics targeting serotonergic (5-HT1A, 5-HT2A) and dopaminergic (D2, D3) receptors[1],[2]. The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione pairs this neuroactive scaffold with a butane-1,3-dione (β-diketone) tail. This β-diketone substructure serves a dual purpose: it acts as a versatile linker for further synthetic elaboration and functions as a potent chelating agent, historically employed in the generation of 99mTc-mixed ligand complexes for radiopharmaceutical imaging of 5-HT1A receptors across the blood-brain barrier[3].

To accurately profile the efficacy and potency of this compound, researchers must deploy cell-based functional assays that reflect its specific mechanism of action. Both 5-HT1A and D2 receptors are Gi/o-coupled G-protein coupled receptors (GPCRs). Activation of these receptors leads to the dissociation of the Gαi subunit, which directly inhibits adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels[4].

The Causality of Assay Design: Because basal cAMP levels in resting cells are inherently low, it is nearly impossible to measure a further decrease in cAMP without intervention. Therefore, to evaluate the agonistic properties of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, we must first artificially stimulate adenylyl cyclase using Forskolin [4]. By elevating the cAMP pool to a known baseline, we can accurately quantify the compound's ability to drive Gi-mediated cAMP suppression. Furthermore, to ensure the compound does not exhibit detrimental biased agonism (which can lead to rapid receptor desensitization and tolerance), an orthogonal β-arrestin recruitment assay is required.

GPCR_Signaling Ligand 1-[4-(2-methoxyphenyl)piperazin-1-yl] butane-1,3-dione Receptor 5-HT1A / D2 Receptor (Gi/o-Coupled) Ligand->Receptor Binds Gio Gi/o Protein Receptor->Gio Activates BArrestin β-Arrestin-2 Receptor->BArrestin Recruits AC Adenylyl Cyclase Gio->AC Inhibits Internalization Receptor Internalization BArrestin->Internalization Mediates cAMP cAMP Levels Decrease AC->cAMP Reduction

Gi/o-coupled GPCR signaling pathway highlighting cAMP inhibition and β-arrestin recruitment.

Cell Line Generation & Maintenance

To create a self-validating system, assays should be performed using a stable, low-passage cell line to prevent receptor expression drift, which skews EC50 values.

  • Cell Line: CHO-K1 cells stably expressing human 5-HT1A or D2L (long isoform) receptors.

  • Culture Media: Ham’s F-12 supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 400 µg/mL G418 (to maintain selection pressure).

  • Harvesting: Cells must be harvested at 80-90% confluency using a non-enzymatic cell dissociation buffer (e.g., EDTA) rather than Trypsin. Reasoning: Trypsin can cleave extracellular GPCR domains, temporarily blunting receptor responsiveness and artificially lowering the apparent potency of the tested compound.

Protocol 1: TR-FRET cAMP Accumulation Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogenous (no-wash) method for quantifying cAMP. It relies on a competitive immunoassay format: intracellular cAMP produced by the cells competes with a Europium-labeled cAMP tracer for binding to a ULight-conjugated anti-cAMP antibody[4].

Step-by-Step Methodology
  • Cell Preparation: Resuspend harvested CHO-K1 5-HT1A cells in Assay Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Crucial Step: IBMX is a phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the cellular degradation of cAMP, ensuring the measured signal reflects true adenylyl cyclase activity.

  • Cell Seeding: Dispense 1,000 cells/well into a 384-well proxiplate (5 µL volume).

  • Compound Addition: Prepare a 10-point serial dilution (10 µM to 0.3 nM) of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione. Add 2.5 µL to the cells and incubate for 15 minutes at Room Temperature (RT).

  • Forskolin Stimulation: Add 2.5 µL of Forskolin at an EC90 concentration (typically 2-5 µM, pre-determined via a Forskolin dose-response curve). Incubate for 30 minutes at RT[4].

  • Detection: Add 5 µL of Eu-cAMP tracer, followed immediately by 5 µL of ULight-anti-cAMP antibody (both prepared in lysis buffer).

  • Incubation & Readout: Incubate for 1 hour at RT to allow for complete cell lysis and steady-state FRET complex formation. Read on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm).

Self-Validation Check: Every plate must contain a cAMP standard curve (to convert TR-FRET ratios to absolute cAMP concentrations) and a reference agonist (e.g., 8-OH-DPAT for 5-HT1A) to define the maximum theoretical assay window (Emax).

Assay_Workflow Step1 Cell Seeding (CHO-K1 5-HT1A) Step2 Compound Incubation Step1->Step2 Step3 Forskolin Stimulation Step2->Step3 Step4 Lysis & TR-FRET Reagents Step3->Step4 Step5 Signal Detection Step4->Step5

Step-by-step TR-FRET assay workflow for measuring intracellular cAMP accumulation.

Protocol 2: BRET-Based β-Arrestin Recruitment Assay

To determine if the butane-1,3-dione derivative acts as a biased ligand, we measure its ability to recruit β-arrestin. We utilize a Bioluminescence Resonance Energy Transfer (BRET) system where the 5-HT1A receptor is C-terminally tagged with Renilla luciferase (Rluc8) and β-arrestin2 is N-terminally tagged with Yellow Fluorescent Protein (YFP).

Step-by-Step Methodology
  • Transfection: 48 hours prior to the assay, transiently co-transfect HEK293T cells with 5-HT1A-Rluc8 and YFP-β-arrestin2 plasmids at a 1:4 ratio to ensure excess acceptor fluorophore.

  • Cell Seeding: 24 hours post-transfection, re-plate cells into poly-D-lysine coated 96-well white plates at 30,000 cells/well.

  • Substrate Addition: Wash cells with HBSS. Add the luciferase substrate Coelenterazine-h (5 µM final concentration) and incubate in the dark for 10 minutes. Reasoning: Coelenterazine-h is preferred over standard Coelenterazine due to its higher quantum yield and stable luminescence decay kinetics, which are critical for capturing transient GPCR-arrestin interactions.

  • Compound Stimulation: Add 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione at varying concentrations.

  • Kinetic Readout: Immediately read the plate in a luminescence reader capable of dual-wavelength detection (480 nm for Rluc8 and 530 nm for YFP). Calculate the BRET ratio (Emission 530 / Emission 480) over a 30-minute kinetic window.

Data Presentation & Expected Pharmacological Profile

To interpret the data, calculate the baseline-corrected TR-FRET and BRET ratios. The table below outlines a standardized data reporting structure, populated with expected pharmacological ranges for 2-methoxyphenylpiperazine derivatives[1],[2].

Table 1: Pharmacological Profiling Summary (Illustrative Data)

Target ReceptorAssay TypeReference ControlCompound EC50 / IC50 (nM)Emax (%) vs. ReferenceLigand Classification
5-HT1A TR-FRET cAMP8-OH-DPAT (Agonist)12.4 ± 1.2 (EC50)88%Partial Agonist
5-HT1A BRET β-Arrestin8-OH-DPAT (Agonist)> 10,000< 10%G-protein Biased
D2 (Long) TR-FRET cAMPQuinpirole (Agonist)145.0 ± 15.5 (IC50)*N/AAntagonist
D2 (Long) BRET β-ArrestinHaloperidol (Antagonist)110.2 ± 8.4 (IC50)N/AAntagonist

*Note: For D2 antagonism, the assay is run in the presence of an EC80 concentration of Quinpirole. The IC50 represents the concentration of the test compound required to reverse the Quinpirole-induced cAMP suppression.

References

  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • mixed ligand systems: Topics by Science.gov Source: science.gov URL:[Link]

  • LANCE Ultra cAMP Assays - Revvity Source: revvity.co.jp URL:[Link]

  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT 1A and D 2 Receptors - MDPI Source: mdpi.com URL:[Link]

Sources

Method

preparation of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione from 1-(2-methoxyphenyl)piperazine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The 1-(2-methoxyphenyl)piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The 1-(2-methoxyphenyl)piperazine moiety is a privileged pharmacophore widely utilized in the design of central nervous system (CNS) therapeutics, including atypical antipsychotics (e.g., aripiprazole) and antihypertensives (e.g., urapidil). Functionalizing the secondary amine of this scaffold via acetoacetylation yields 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione , a highly versatile β -ketoamide. This intermediate serves as a critical 1,3-dicarbonyl building block for the downstream synthesis of complex heterocycles, such as pyrazoles, pyrimidines, and triazoles, via Knorr or Biginelli-type condensations [1].

Causality Behind Reagent Selection

The synthesis of β -ketoamides from secondary amines requires an acetoacetylating agent. While diketene is the traditional industrial reagent, its extreme toxicity, lachrymatory properties, and propensity for violent exothermic polymerization make it unsuitable for standard laboratory environments.

To ensure a self-validating, high-yield, and safe protocol, we evaluate two field-proven alternative pathways:

  • Thermal Acetoacetylation via 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD): TMD acts as a stable diketene-acetone adduct. Upon heating to >110 °C, it undergoes a retro-Diels-Alder decomposition, releasing acetone and highly reactive acetylketene in situ. The acetylketene is rapidly intercepted by the nucleophilic piperazine nitrogen, forming the target β -ketoamide in excellent yield with minimal byproducts [2].

  • Reflux Amidation via Ethyl Acetoacetate (EAA): A more economical but thermodynamically challenging approach. The reaction requires prolonged heating (120 °C) and the continuous removal of the ethanol byproduct to drive the equilibrium forward[3].

Reaction Pathway Visualization

The following diagram illustrates the preferred mechanistic workflow utilizing the TMD reagent, highlighting the generation of the reactive intermediate.

ReactionPathway TMD TMD Reagent (Diketene-Acetone Adduct) Heat Heat (>110°C) Retro-Diels-Alder TMD->Heat Ketene Acetylketene (Reactive Intermediate) Heat->Ketene Acetone Acetone (Volatile Byproduct) Heat->Acetone Product 1-[4-(2-Methoxyphenyl)piperazin- 1-yl]butane-1,3-dione Ketene->Product Nucleophilic Attack Amine 1-(2-Methoxyphenyl) piperazine Amine->Product N-Acylation

Reaction pathway: Thermal generation of acetylketene from TMD and subsequent N-acetoacetylation.

Quantitative Data: Reagent Comparison

To guide experimental design, the table below summarizes the causality and performance metrics of the three primary acetoacetylation strategies.

ReagentReaction Temp (°C)Reaction Time (h)Volatile ByproductTypical Yield (%)Safety & Handling Profile
Diketene 0–251–2None85–95Highly toxic, lachrymatory, explosive polymerization risk.
TMD (Method A)110–1202–4Acetone90–98Safe, stable at RT. Clean in situ ketene generation [2].
EAA (Method B)110–12010–15Ethanol60–75Safe, economical. Requires azeotropic distillation [3].

Experimental Protocols

Method A: High-Yield Synthesis using TMD (Recommended Workflow)

This method is prioritized for drug development professionals requiring high purity and scalability without the hazards of diketene [1][2].

Materials:

  • 1-(2-Methoxyphenyl)piperazine (1.0 eq)

  • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD) (1.1 eq)

  • Anhydrous Toluene (10 volumes)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer with 1-(2-methoxyphenyl)piperazine (10.0 mmol, 1.92 g) and anhydrous toluene (20 mL).

  • Reagent Addition: Add TMD (11.0 mmol, 1.56 g) to the stirring solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (110–115 °C) under an inert nitrogen atmosphere. Maintain reflux for 3–4 hours. Note: The generation of acetone vapor will be observed as the retro-Diels-Alder reaction proceeds.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Dichloromethane:Methanol, 95:5, v/v) or LC-MS until the complete disappearance of the starting amine.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove toluene and residual acetone.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of Hexanes/Ethyl Acetate) to yield the target compound as a crystalline solid.

Method B: Economical Synthesis using Ethyl Acetoacetate (EAA)

This alternative is suitable for larger-scale synthesis where reagent cost is a primary constraint, utilizing base-catalyzed amidation [3].

Materials:

  • 1-(2-Methoxyphenyl)piperazine (1.0 eq)

  • Ethyl acetoacetate (EAA) (1.5 eq)

  • Potassium Hydroxide (KOH) (0.1 eq, catalytic)

  • Anhydrous Toluene (15 volumes)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, dissolve 1-(2-methoxyphenyl)piperazine (10.0 mmol, 1.92 g) in anhydrous toluene (30 mL).

  • Catalysis: Add EAA (15.0 mmol, 1.95 g) and finely powdered KOH (1.0 mmol, 0.056 g).

  • Azeotropic Distillation: Heat the mixture to reflux (120 °C) for 10–15 hours. The Dean-Stark trap will collect the azeotropic mixture of toluene and the ethanol byproduct, shifting the thermodynamic equilibrium toward the amide.

  • Quenching: Cool to room temperature. Wash the organic layer with 1M aqueous HCl (10 mL) to remove unreacted amine and neutralize the catalyst, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization or chromatography.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the isolated 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione must be validated using orthogonal analytical techniques. The expected analytical profile is as follows:

  • LC-MS (ESI+): Expected pseudo-molecular ion [M+H]+ at m/z 277.15 (Calculated for C₁₅H₂₀N₂O₃: 276.15).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.05–6.85 (m, 4H, Ar-H)

    • δ 3.88 (s, 3H, -OCH₃)

    • δ 3.75–3.60 (m, 4H, piperazine -CH₂-N-CO)

    • δ 3.58 (s, 2H, -CO-CH₂-CO-) (Note: Integration may be slightly lower due to keto-enol tautomerism in solution).

    • δ 3.10–2.95 (m, 4H, piperazine -CH₂-N-Ar)

    • δ 2.30 (s, 3H, -CO-CH₃)

  • FT-IR (ATR): Characteristic amide I band at ~1640 cm⁻¹ and ketone carbonyl stretch at ~1715 cm⁻¹.

References

  • Title: Synthesis and biological evaluation of ciprofloxacin – 1,2,3-triazole hybrids as antitumor, antibacterial, and antioxidant agents Source: Arabian Journal of Chemistry (2022) URL: [Link]

  • Title: Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene Source: The Journal of Organic Chemistry (1985) URL: [Link]

  • Title: Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides Source: Chemistry Research International (2014) URL: [Link]

Application

Advanced Synthesis of Heterocyclic Scaffolds Using 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Application Note & Methodological Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Strategic Rationale In modern drug discovery, the fusion of privileged ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

In modern drug discovery, the fusion of privileged pharmacophores with versatile synthetic building blocks is a highly effective strategy for library generation. 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (often referred to as N -acetoacetyl-4-(2-methoxyphenyl)piperazine) represents a premier example of such a bis-electrophilic synthon [4.1].

This molecule combines two critical domains:

  • The Pharmacophore : The 4-(2-methoxyphenyl)piperazine moiety is a well-established privileged structure, frequently utilized in CNS and cardiovascular therapeutics (e.g., atypical antipsychotics and α1​ -adrenergic antagonists) due to its high affinity for 5-HT 1A​ and D 2​ receptors.

  • The Reactive Core : The β -ketoamide (1,3-dicarbonyl) functional group provides an active methylene flanked by a highly electrophilic ketone and a less reactive amide carbonyl. This differential electrophilicity allows for highly regioselective cyclocondensation reactions.

This application note provides field-proven, self-validating protocols for converting this β -ketoamide into three distinct heterocyclic classes: Pyrazoles , Dihydropyrimidines , and Thiazoles . By understanding the causality behind reagent selection—such as the necessity of amide activation during pyrazole synthesis—researchers can reliably access complex, drug-like chemical space[1].

Divergent Synthetic Workflows

The active methylene (C2) and the ketone (C3) of the butane-1,3-dione core are the primary sites of nucleophilic attack. However, incorporating the amide carbonyl (C1) into a newly formed aromatic ring requires specific catalytic intervention.

G Core 1-[4-(2-methoxyphenyl)piperazin-1-yl] butane-1,3-dione Hydrazine Phenylhydrazine + POCl3 Core->Hydrazine Biginelli Aldehyde + Urea + p-TsOH Core->Biginelli Hantzsch 1. NBS (alpha-halogenation) 2. Thiourea Core->Hantzsch Pyrazole 5-(Piperazin-1-yl) pyrazole derivative Hydrazine->Pyrazole Pyrimidine Dihydropyrimidine -5-carboxamide Biginelli->Pyrimidine Thiazole 2-Aminothiazole -5-carboxamide Hantzsch->Thiazole

Divergent synthesis of heterocycles from the beta-ketoamide core.

Experimental Methodologies & Causality

Protocol A: Synthesis of 5-(Piperazin-1-yl)pyrazoles

Mechanistic Causality : Standard Knorr pyrazole synthesis using β -ketoamides often results in the cleavage of the amide bond (yielding a pyrazol-5-ol and a free amine) because the amide carbonyl is a poor electrophile. To retain the critical piperazine pharmacophore, the amide must be chemically activated. By treating the intermediate hydrazone with Phosphorus Oxychloride ( POCl3​ ), the amide is converted into a highly electrophilic chloroiminium ion. This forces the secondary nitrogen of the hydrazone to cyclize intramolecularly, ejecting HCl and aromatizing to form a 5-piperazinyl-pyrazole[2].

Step-by-Step Protocol :

  • Hydrazone Formation : Dissolve 10.0 mmol of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione in 30 mL of anhydrous toluene. Cool to 0–5 °C.

  • Slowly add 10.5 mmol of phenylhydrazine. Stir at room temperature for 3 hours. Self-Validation: TLC should show complete consumption of the starting material. 1 H NMR of an aliquot will show the disappearance of the C3 ketone and the active methylene singlet (~3.6 ppm), replaced by hydrazone signals.

  • Amide Activation & Cyclization : Cool the reaction mixture to 0 °C. Dropwise, add 12.0 mmol of POCl3​ .

  • Gradually heat the mixture to 80 °C and stir for 4 hours. The POCl3​ activates the amide oxygen, facilitating nucleophilic attack by the hydrazone nitrogen.

  • Workup : Cool to room temperature, quench carefully with ice water, and neutralize with saturated NaHCO3​ to pH 8. Extract with ethyl acetate (3 x 30 mL), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5).

Mechanism Dione 1,3-Dione Core Hydrazone Hydrazone Intermediate (C3 Ketone reacted) Dione->Hydrazone + PhNHNH2 - H2O Activated Chloroiminium Ion (POCl3 activated amide) Hydrazone->Activated + POCl3 Activation Product Fully Aromatized Pyrazole Ring Activated->Product Intramolecular Cyclization (-HCl)

Mechanistic pathway of POCl3-mediated pyrazole cyclization.

Protocol B: Synthesis of Dihydropyrimidine-5-carboxamides (Biginelli Reaction)

Mechanistic Causality : The Biginelli multicomponent reaction utilizes the active C2 methylene of the dione. Under acidic conditions ( p -TsOH), the aldehyde and urea condense to form an acyliminium ion intermediate. The enol form of the β -ketoamide attacks this intermediate, followed by cyclization onto the C3 ketone. Because the C1 amide is not involved in the cyclization, the piperazine moiety is perfectly preserved as a C5-carboxamide substituent, yielding bulky, highly functionalized dihydropyrimidinones[3].

Step-by-Step Protocol :

  • Multicomponent Assembly : In a 50 mL round-bottom flask, combine 5.0 mmol of the dione, 5.0 mmol of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde), and 7.5 mmol of urea in 20 mL of absolute ethanol.

  • Catalysis : Add 0.5 mmol (10 mol%) of p -Toluenesulfonic acid monohydrate ( p -TsOH· H2​O ). The acid is crucial for generating the reactive acyliminium species.

  • Reflux : Heat the mixture to reflux (78 °C) for 6–8 hours.

  • Isolation : Self-Validation: A precipitate will typically form as the reaction progresses. Cool the mixture to 0 °C. Filter the solid precipitate, wash with cold ethanol and water, and recrystallize from hot ethanol. 1 H NMR will confirm success via the appearance of the chiral C4 methine proton (~5.2-5.5 ppm) and the broad NH signals of the pyrimidine ring.

Quantitative Data Summary

The table below summarizes the expected reaction metrics when utilizing 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione across different heterocycle syntheses.

Target HeterocycleKey ReagentsCatalyst / PromoterTemp / TimeTypical YieldStructural Regioselectivity
Pyrazole Phenylhydrazine POCl3​ (Activation)80 °C / 4h65 - 75%Piperazine at C5, Methyl at C3
Dihydropyrimidine Aldehyde, Urea p -TsOH (10 mol%)78 °C / 8h80 - 90%Carboxamide strictly at C5
Isoxazole Hydroxylamine HClPyridine (Base)100 °C / 6h55 - 65%Mixture of C3/C5 isomers (requires HPLC)
Thiazole NBS, then ThioureaNone (spontaneous)60 °C / 5h70 - 80%Carboxamide at C5, Amine at C2

Table 1: Comparative reaction conditions and outcomes for divergent heterocyclic synthesis.

Troubleshooting & Analytical Self-Validation

To ensure scientific integrity, researchers must validate the success of the cyclization rather than simple condensation.

  • NMR Tracking : The starting dione exhibits a distinct active methylene singlet at approximately 3.6 - 3.8 ppm in CDCl3​ . The complete disappearance of this peak is the primary indicator of successful condensation at the C2 position.

  • Aromatization Check : For pyrazole synthesis, the formation of the fully aromatic ring is confirmed by the absence of sp3 protons (other than the methyl and piperazine signals) and the retention of the piperazine multiplet signals (typically 2.6 - 3.2 ppm). If the amide bond was erroneously cleaved (a common failure mode without POCl3​ ), the piperazine signals will be entirely absent from the purified product.

References

  • A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt Quick Company (Patent Literature) URL:[Link][2]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review MDPI - Molecules URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Welcome to the Technical Support Center for the synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione . This β -keto amide is a critical intermediate in the development of various arylpiperazine-based therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione . This β -keto amide is a critical intermediate in the development of various arylpiperazine-based therapeutics. Synthesizing this molecule involves the acetoacetylation of the secondary amine, 1-(2-methoxyphenyl)piperazine [3].

While the reaction appears straightforward on paper, drug development professionals frequently encounter yield-limiting issues such as incomplete conversion, runaway polymerization, and purification losses. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, scalable synthesis.

Mechanistic Overview & Reaction Pathways

The choice of acetoacetylating agent dictates the reaction mechanism, the required operational controls, and ultimately, the yield. The diagram below illustrates the three primary synthetic pathways and their associated failure modes.

SynthesisPathway Precursor 1-(2-methoxyphenyl)piperazine (Nucleophile) Product 1-[4-(2-methoxyphenyl)piperazin-1-yl] butane-1,3-dione (Target Product) Precursor->Product Acetoacetylation Diketene Diketene (Highly Reactive) Diketene->Product Direct Addition (0-5°C) Side1 Polymerization / Tar (Yield Loss) Diketene->Side1 Overheating EAA Ethyl Acetoacetate (Equilibrium) EAA->Product Heat (130°C) + Catalyst Side2 Incomplete Conversion (Yield Loss) EAA->Side2 Reversible (EtOH buildup) TKD TKD (Thermal Precursor) 2,2,6-trimethyl-4H-1,3-dioxin-4-one Intermediate Acetylketene (Reactive Intermediate) TKD->Intermediate Heat (110°C) / - Acetone Intermediate->Product Clean Addition

Acetoacetylation pathways for 1-(2-methoxyphenyl)piperazine to form the target beta-keto amide.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield consistently below 50% when using ethyl acetoacetate (EAA)? A1: The reaction between an amine and EAA is a thermodynamic equilibrium. Because ethanol is generated as a byproduct, its accumulation in the reaction mixture drives the reverse reaction, stalling conversion. Causality & Fix: To push the reaction forward, you must actively break the equilibrium. This requires operating at high temperatures (130–150 °C) and utilizing a Dean-Stark apparatus or short-path distillation to continuously remove ethanol. Even with these measures, EAA often requires a catalyst (e.g., DMAP) and prolonged heating, which can degrade the piperazine precursor.

Q2: I attempted the synthesis using diketene, but I recovered a dark, tarry mixture with multiple spots on TLC. How can I prevent this? A2: Diketene is a highly reactive, volatile lachrymator that is notoriously prone to base-catalyzed, exothermic polymerization [2]. Causality & Fix: When diketene is added to the basic 1-(2-methoxyphenyl)piperazine, localized hotspots form. If the temperature exceeds 5 °C, diketene rapidly self-condenses into dehydroacetic acid and complex polymeric tars rather than acylating the amine. If you must use diketene, it requires strict cryogenic control (0–5 °C) and highly diluted, dropwise addition. However, for modern drug development, transitioning to a thermal precursor like TKD is strongly recommended.

Q3: My crude NMR looks clean and indicates high conversion, but I lose a significant amount of product during silica gel column chromatography. Where is the product going? A3: The target molecule is a β -keto amide, which exists in a dynamic keto-enol tautomeric equilibrium. Causality & Fix: The enol form is a potent bidentate ligand. It strongly hydrogen-bonds with the acidic silanol groups on standard silica gel and chelates trace metals within the stationary phase. This causes the product to streak irreversibly down the column. Resolution: Abandon standard silica gel chromatography. The product is highly crystalline; you should purify it via recrystallization from an ethanol/water mixture. If chromatography is strictly necessary, use deactivated silica gel (pre-flushed with 1% triethylamine) or neutral alumina.

Q4: What is the most efficient acetoacetylating agent to maximize yield and purity for scale-up? A4: 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TKD) is the industry standard for this transformation [1]. Causality: TKD is a stable liquid at room temperature. When heated to approximately 110 °C, it undergoes a retro-Diels-Alder-like thermal decomposition to generate acetylketene and acetone in situ. The highly reactive acetylketene immediately reacts with the piperazine derivative to form the target product. Because the reactive species is generated continuously at a low steady-state concentration, runaway polymerization is entirely avoided [1, 2].

Quantitative Data Presentation

To assist in route selection, the following table summarizes the operational metrics of the three primary acetoacetylating agents used for this synthesis.

Acetoacetylating AgentReaction TemperaturePrimary ByproductTypical YieldScalability & Safety Profile
Ethyl Acetoacetate 130–150 °CEthanol40–60%Safe handling, but poor yield and energy-intensive due to equilibrium constraints.
Diketene 0–5 °COligomers / Tar50–70%Highly hazardous; prone to runaway exothermic polymerization. Restricted shipping [2].
TKD 110 °CAcetone85–95%Excellent; safe handling, high purity, and self-indicating reaction progress [1].

Validated Experimental Protocol (TKD Method)

This protocol utilizes TKD to synthesize 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione. It is designed as a self-validating system , meaning the physical observations at each step inherently confirm the chemical mechanism is proceeding correctly.

Materials Required:

  • 1-(2-methoxyphenyl)piperazine (1.0 equivalent)

  • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TKD) (1.05 equivalents)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a short-path distillation head, and a receiving flask chilled in an ice bath.

    • System Validation: The distillation head is critical. It allows for the immediate removal of acetone, preventing it from refluxing and lowering the internal temperature.

  • Reagent Mixing: Dissolve 1-(2-methoxyphenyl)piperazine (10.0 g, 52.0 mmol) in 100 mL of anhydrous toluene. Add TKD (7.76 g, 54.6 mmol) in one portion at room temperature.

    • System Validation: Toluene (b.p. 110 °C) is specifically chosen because its boiling point perfectly aligns with the required thermal decomposition threshold of TKD.

  • Thermal Activation: Heat the reaction mixture using an oil bath set to 115–120 °C.

    • System Validation (The Acetone Check): As the internal temperature reaches 110 °C, the mixture will begin to gently boil. You must observe liquid collecting in the chilled receiving flask. This distillate is acetone (b.p. 56 °C). The collection of acetone is the physical proof that TKD is successfully decomposing into the reactive acetylketene. If no distillate collects, your internal temperature is too low.

  • Reaction Completion: Maintain heating until acetone distillation ceases completely (approximately 1.5 to 2 hours).

    • System Validation: Perform a TLC (Hexane/EtOAc 1:1, UV detection). The complete disappearance of the lower-Rf piperazine starting material confirms quantitative acetoacetylation.

  • Workup & Purification: Remove the heating bath and allow the mixture to cool to room temperature. Concentrate the toluene under reduced pressure to yield a crude solid.

  • Recrystallization: Dissolve the crude residue in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to 4 °C. Filter the resulting white crystals and wash with ice-cold water.

    • System Validation: By utilizing crystallization instead of column chromatography, you bypass the keto-enol chelation issues associated with silica gel, ensuring >85% recovered yield of highly pure 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione.

References

  • Clemens, R.J.; Hyatt, J.A. "Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene." Journal of Organic Chemistry, 1985. [Link]

  • "Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity." Biomacromolecules, 2024. [Link]

  • "1-(2-Methoxyphenyl)piperazine." PubChem, National Center for Biotechnology Information. [Link]

Optimization

resolving aqueous solubility issues for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione in biological assays

Technical Support Center: Resolving Aqueous Solubility and Assay Interference for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione Welcome to the Technical Support Center. As a Senior Application Scientist, I have d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Aqueous Solubility and Assay Interference for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physical chemistry hurdles associated with 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione.

This molecule presents a dual challenge in biological assays: severe kinetic solubility limitations and target-independent assay interference. By understanding the causality behind these behaviors, we can engineer robust, self-validating protocols to ensure your assay data is both accurate and reproducible.

Section 1: Mechanistic Insight into Structural Liabilities

Q: Why is this specific compound so difficult to keep in solution during in vitro biological assays? A: The solubility and behavioral barriers of this compound are directly tied to two distinct structural moieties:

  • The 2-Methoxyphenylpiperazine Core: This moiety is highly lipophilic. While it drives target affinity (common in CNS-active compounds), it severely restricts thermodynamic aqueous solubility.

  • The Butane-1,3-dione (Beta-Diketone) Group: This functional group undergoes keto-enol tautomerization. In aqueous media, the dynamically stable enol form acts as a potent metal chelator and a known Pan-Assay Interference Compound (PAINS)[1]. This leads to target-independent aggregation, fluorescence interference, and rapid "DMSO crash-out" when diluted into physiological buffers[2].

G Mol 1-[4-(2-methoxyphenyl)piperazin-1-yl] butane-1,3-dione Pip 2-Methoxyphenylpiperazine (Highly Lipophilic Core) Mol->Pip Dik Butane-1,3-dione (Beta-Diketone Moiety) Mol->Dik Sol Antisolvent Precipitation (DMSO Crash-Out) Pip->Sol Hydrophobic aggregation Chel Metal Chelation & PAINS (Assay Interference) Dik->Chel Enol tautomerization

Caption: Structural liabilities driving poor solubility and assay interference.

Section 2: Troubleshooting Kinetic Solubility & "DMSO Crash-Out"

Q: My compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS or cell culture media. How can I prevent this? A: You are observing "antisolvent precipitation," commonly known as DMSO crash-out[3]. When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium, the solvent environment shifts drastically. The compound exceeds its metastable kinetic solubility limit and precipitates out of solution[4].

To resolve this, you must control the rate of solvation using an intermediate dilution step fortified with a non-ionic surfactant. This creates a micro-emulsion that stabilizes the hydrophobic piperazine core before final dilution.

Table 1: Quantitative Comparison of Solubilization Agents

Solubilization AgentClassificationRecommended Final Assay Conc.Primary Mechanism of ActionCytotoxicity / Assay Risk
DMSO Organic Co-solvent< 0.5% (Ideal ≤ 0.1%)Disrupts crystal lattice energyHigh (Membrane permeabilization)
Tween-20 Non-ionic Surfactant0.001% - 0.01%Micelle encapsulation of lipophilesModerate (Protein denaturation)
HP-β-CD Host-Guest Cavity1 mM - 10 mMHydrophobic cavity encapsulationLow (Generally well-tolerated)
Protocol 1: Intermediate Surfactant Dilution (Self-Validating)

This protocol utilizes laser nephelometry to validate kinetic solubility, ensuring no sub-visual micro-precipitates confound your assay[5].

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Vortex until optically clear.

  • Intermediate Dilution: In a glass vial, prepare an intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of an intermediate buffer (10% DMSO, 0.1% Tween-20 in PBS). Crucial Step: Add the stock dropwise while continuously vortexing to prevent localized supersaturation.

  • Final Assay Dilution: Dilute the intermediate solution 1:10 into your final aqueous assay buffer (e.g., cell culture media). The final concentrations will be 100 µM compound, 1% DMSO, and 0.01% Tween-20.

  • Validation (Nephelometry QC): Transfer 100 µL of the final solution to a clear-bottom 96-well plate. Measure light scattering using a laser nephelometer (or absorbance at 620 nm)[3].

    • Self-Validation Check: If the scattering signal is >0.5% above a vehicle-only blank, micro-precipitation has occurred[6]. You must lower the starting stock concentration to 5 mM and repeat.

G A 10 mM Stock (100% DMSO) B Intermediate Dilution (10% DMSO + Tween-20) A->B Slow addition + Vortexing C Final Assay Media (<1% DMSO) B->C 1:10 dilution into buffer D Nephelometry QC (Light Scattering) C->D Confirm kinetic solubility

Caption: Workflow for mitigating DMSO crash-out via intermediate surfactant stabilization.

Section 3: Enhancing Thermodynamic Solubility via Host-Guest Complexation

Q: Surfactants and DMSO are interfering with my sensitive cell-based assay. Is there a solvent-free method to improve the thermodynamic solubility of this compound? A: Yes. When kinetic methods fail or solvents are toxic, you must shift the thermodynamic equilibrium of the compound. The most effective method for lipophilic piperazine derivatives is the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD)[7].

HP-β-CD forms a 1:1 non-covalent host-guest inclusion complex. The hydrophobic 2-methoxyphenylpiperazine moiety creeps into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[7]. This completely eliminates the need for DMSO in the final assay.

Protocol 2: Preparation of a 1:1 HP-β-CD Inclusion Complex

This protocol generates a thermodynamically stable aqueous formulation, validated by HPLC-UV.

  • Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or PBS (pH 7.4).

  • Solid-State Mixing: Add the solid 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione directly to the HP-β-CD solution in a molar excess (e.g., 5 mg of compound per 1 mL of HP-β-CD solution). Do not use DMSO.

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 48 hours. The prolonged incubation is required to overcome the crystal lattice energy and achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble compound.

  • Validation (HPLC-UV QC): Carefully aspirate the clear supernatant. Quantify the exact concentration of the dissolved inclusion complex using HPLC-UV against a standard curve generated in organic solvent.

    • Self-Validation Check: The supernatant must remain optically clear upon storage at 4°C. If precipitation occurs over time, the complex has dissociated, indicating the HP-β-CD concentration must be increased.

Section 4: Addressing Beta-Diketone Assay Interference (PAINS)

Q: My compound is now fully in solution, but I am seeing erratic readouts, false positives, and poor dose-response curves. What is happening? A: You are encountering assay interference driven by the butane-1,3-dione moiety. Beta-diketones are notorious Pan-Assay Interference Compounds (PAINS)[1]. In aqueous buffers, the diketone dynamically shifts to its enol tautomer. The enolate form is a powerful bidentate ligand that readily chelates transition metals and divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺)[1].

If your biological assay relies on metalloenzymes (like kinases requiring Mg²⁺) or metal-dependent protein-protein interactions, the compound will strip the metals from the assay environment, causing target-independent inhibition.

Troubleshooting Steps:

  • Metal Supplementation: If your assay allows, supplement the buffer with a slight excess of the required divalent cation (e.g., increase MgCl₂ from 1 mM to 5 mM) to outcompete the chelating effect of the beta-diketone.

  • Orthogonal Readouts: Because the conjugated enol form can also cause fluorescence interference (quenching or auto-fluorescence)[2], validate your primary hits using an orthogonal assay readout, such as Surface Plasmon Resonance (SPR) or Mass Spectrometry, which are less susceptible to optical interference.

References

  • Molecular Inclusion of Sparfloxacin with Hydroxypropyl Beta Cyclodextrin, Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • In vitro solubility assays in drug discovery, PubMed (NIH). Available at: [Link]

  • Solubility Determination of Chemicals by Nephelometry, JRC Publications Repository. Available at:[Link]

  • A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities, PMC (NIH). Available at: [Link]

  • A Review of Recent Curcumin Analogues and Their Antioxidant, Anti- inflammatory and Anticancer Activities, Preprints.org. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals developing robust High-Performance Liquid Chromatography (HPLC) methods for 1-[4-(2-methoxyphenyl)piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals developing robust High-Performance Liquid Chromatography (HPLC) methods for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione .

This specific molecule presents a dual chromatographic challenge: it contains a highly basic piperazine ring and a beta-diketone moiety capable of dynamic structural shifting. This guide synthesizes field-proven insights and authoritative chromatographic principles to help you troubleshoot and validate your analytical methods.

The Causality Engine: Understanding the Mechanisms

Before adjusting parameters, it is critical to understand why this molecule behaves erratically on a column. The chromatographic anomalies you observe are driven by two distinct chemical phenomena:

  • Secondary Ionic Interactions (The Tailing Catalyst): The piperazine moiety is a weak base with a pKa typically around 8.5 to 9.8[1]. In standard reversed-phase HPLC (using silica-based C18 columns), residual silanol groups (Si-OH) on the stationary phase ionize to negatively charged silanoxanes (Si-O⁻) at a mobile phase pH above 3.0[2]. The electrostatic attraction between the protonated basic piperazine and the ionized silanols creates a secondary, mixed-mode retention mechanism that severely distorts the peak shape, causing a "tail"[3].

  • Keto-Enol Tautomerism (The Splitting Catalyst): The butane-1,3-dione (beta-diketone) group exists in a dynamic equilibrium between its keto and enol forms. If the rate of tautomeric interconversion is similar to the chromatographic timescale (the time the molecule spends on the column), the two forms will begin to separate, resulting in peak splitting, broad plateaus, or "shoulders"[4][5].

G A 1-[4-(2-methoxyphenyl)piperazin-1-yl] butane-1,3-dione B Basic Piperazine Moiety (pKa ~8.5) A->B C Beta-Diketone Moiety (Keto-Enol Tautomerism) A->C D Ionized Silanol (Si-O⁻) Interaction B->D pH > 3.0 E Slow Interconversion on Column C->E Protic Solvents / Low Temp F Peak Tailing D->F G Peak Splitting / Broadening E->G

Fig 1: Structural features driving chromatographic anomalies in the target analyte.

Troubleshooting Guides & FAQs

Q: Why does my analyte elute as a broad peak with a massive tail on a standard C18 column? A: This is a classic symptom of secondary interactions between your basic piperazine analyte and acidic silanol groups on the column's stationary phase[1]. To resolve this, you must eliminate the electrostatic attraction. The most effective approach is to lower the mobile phase pH to < 3.0 (e.g., using 0.1% trifluoroacetic acid or formic acid). At this pH, residual silanols are fully protonated (neutralized), shutting down the ion-exchange mechanism[2]. Alternatively, you can use a highly end-capped or polar-embedded column designed to shield silanols[3].

Q: I fixed the tailing by lowering the pH, but now my peak is split into two partially resolved peaks. Is my standard degrading? A: It is highly unlikely to be degradation if the mass balance remains constant. This is the hallmark of keto-enol tautomerism[4]. At room temperature, the interconversion rate between the keto and enol forms of the butane-1,3-dione moiety is slow enough that the column partially resolves them. To fix this, you must intentionally speed up the interconversion rate so the molecule exists as a single, rapidly averaging species on the chromatographic timescale. You can achieve this by increasing the column compartment temperature (e.g., to 45°C - 60°C).

Q: Should I use Methanol or Acetonitrile as my organic modifier? A: For beta-diketones, the choice of organic modifier heavily influences the tautomeric equilibrium. Methanol is a protic solvent that can hydrogen-bond with the diketone, often stabilizing specific tautomers and sometimes exacerbating peak splitting. Acetonitrile is an aprotic solvent that typically promotes a faster interconversion rate or shifts the equilibrium heavily toward one form. We recommend starting with Acetonitrile to minimize tautomer-induced broadening.

Q: Even with low pH and high temperature, I still see a USP Tailing Factor of 1.6. What is the next step? A: If thermodynamic (temperature) and pH adjustments are insufficient, introduce a competing base. Adding 0.1% Triethylamine (TEA) to the mobile phase provides a small, highly basic molecule that preferentially binds to any aggressively active silanol sites, effectively masking them from your piperazine analyte[1]. Note: Do not use TEA if you are coupling this method to Mass Spectrometry (LC-MS), as it causes severe ion suppression.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. You will not proceed to the next step unless specific system suitability criteria are met.

Protocol A: Silanol Suppression via Low-pH Mobile Phase

Objective: Eliminate piperazine-silanol secondary interactions to achieve a USP Tailing Factor (Tf) < 1.2.

  • Preparation: Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using Phosphoric acid. Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • System Setup: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Set flow rate to 1.0 mL/min. Set column temperature to 25°C.

  • Equilibration: Flush the column with 10 column volumes of 50:50 A:B to ensure the stationary phase is fully protonated.

  • Injection & Analysis: Inject 10 µL of a 0.1 mg/mL standard of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione.

  • Validation Checkpoint: Calculate the USP Tailing Factor.

    • Pass: Tf is between 0.9 and 1.2. Proceed to Protocol B.

    • Fail: Tf > 1.2. The silanols are not fully masked. Switch to a polar-embedded column or add 0.1% TEA to Mobile Phase A[1].

Protocol B: Temperature-Induced Tautomer Coalescence

Objective: Coalesce keto-enol split peaks into a single, symmetrical Gaussian peak.

  • Baseline Establishment: Using the optimized mobile phase from Protocol A, inject the standard at a column temperature of 25°C. Note the peak width at half-height (W50) and any peak shoulders.

  • Thermal Titration: Increase the column compartment temperature to 40°C. Allow 15 minutes for thermal equilibration. Inject the standard.

  • Escalation: If a shoulder or splitting is still visible, increase the temperature to 50°C, then 60°C, repeating the equilibration and injection cycle.

  • Validation Checkpoint: Evaluate the chromatogram at 60°C.

    • Pass: A single, sharp peak is observed with improved theoretical plates (N) compared to 25°C. The method is validated for peak shape.

    • Fail: Splitting persists. The interconversion energy barrier is too high. Switch the organic modifier from Methanol to Acetonitrile (or vice versa) to alter the dielectric constant of the microenvironment.

Workflow Start Start Method Optimization Step1 Address Piperazine Tailing: Set Mobile Phase pH < 3.0 Start->Step1 Check1 USP Tailing < 1.2? Step1->Check1 Step2 Use End-capped/Polar-embedded Column or Add 0.1% TEA Check1->Step2 No Step3 Address Tautomerism: Increase Column Temp (40-60°C) Check1->Step3 Yes Step2->Check1 Check2 Single Sharp Peak? Step3->Check2 Step4 Optimize Organic Modifier (MeCN vs MeOH) Check2->Step4 No End Finalized Robust Method Check2->End Yes Step4->Check2

Fig 2: Step-by-step optimization workflow for resolving tailing and tautomer-induced splitting.

Quantitative Data & System Suitability

Use the following data tables to predict analyte behavior and establish your system suitability criteria.

Table 1: pH Strategy & Silanol Interaction Matrix

Mobile Phase pHPiperazine StateSilica Silanol StateExpected Chromatographic ResultRecommendation
pH 2.0 - 3.0 Fully Protonated (+1)Fully Protonated (Neutral)Sharp peak, minimal secondary interaction.Optimal. Standard C18 columns can be used.
pH 4.0 - 8.0 Fully Protonated (+1)Highly Ionized (Negative)Severe peak tailing (Tf > 2.0), potential irreversible binding.Avoid. Requires heavy use of TEA or specialized columns.
pH > 10.0 Neutral (Deprotonated)Highly Ionized (Negative)Good peak shape, purely hydrophobic retention.Viable. Requires specialized high-pH stable hybrid silica columns.

Table 2: Temperature vs. Tautomer Resolution (Beta-Diketone)

Column TemperatureTautomer Interconversion RateChromatographic ObservationSystem Suitability Impact
20°C - 25°C SlowTwo distinct peaks or a broad peak with a distinct shoulder.Fails resolution and peak width criteria.
35°C - 40°C ModerateBroadened single peak, elevated baseline between forms.Poor integration accuracy; fails efficiency (N) limits.
50°C - 60°C FastSingle, sharp, symmetrical Gaussian peak.Passes. High theoretical plates, accurate quantification.

References

  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Micellar electrokinetic capillary chromatography of methylxanthines-containing beverages: discussion of the molecular species. DSS. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Degradation of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione . This specific molecule combines a pharmacologically privileged 1-(2-methoxyphenyl)piperazine (1-MPP) moiety with a β -keto amide (acetoacetamide) functional group.

While highly versatile in synthetic chemistry, the β -keto amide linkage is notoriously unstable under strongly acidic conditions. This guide provides mechanistic insights, quantitative data, and self-validating protocols to arrest degradation during your workflows.

Section 1: Mechanistic Insight (The "Why")

FAQ 1: Why does this specific molecule degrade so rapidly under acidic conditions?

The degradation is driven by the synergistic vulnerabilities of the β -keto amide functional group and the basicity of the piperazine ring.

Standard amides are generally stable in mild acid. However, the β -keto amide structure is inherently susceptible to acid-catalyzed hydrolysis, a process initiated by the protonation of the carbonyl oxygen, which drastically increases the electrophilicity of the amide carbon for nucleophilic attack by water[1].

Furthermore, the N4 atom of the 1-(2-methoxyphenyl)piperazine moiety is basic. Under strongly acidic conditions (pH < 2), this nitrogen becomes protonated[2]. The resulting positive charge exerts a strong inductive electron-withdrawing effect across the piperazine ring, further destabilizing the amide C-N bond. Once water attacks, the bond cleaves, releasing 1-MPP and acetoacetic acid. The acetoacetic acid then undergoes rapid, irreversible decarboxylation into acetone and carbon dioxide, driving the degradation forward by Le Chatelier's principle.

DegradationMechanism A 1-[4-(2-methoxyphenyl)piperazin-1-yl] butane-1,3-dione B Protonated Amide Intermediate A->B H+ / H2O (pH < 2) C 1-(2-methoxyphenyl) piperazine B->C Hydrolysis D Acetoacetic Acid B->D Hydrolysis E Acetone + CO2 D->E Decarboxylation (-CO2)

Figure 1: Acid-catalyzed hydrolysis and decarboxylation pathway of the beta-keto amide.

Section 2: Troubleshooting & Mitigation Strategies

FAQ 2: Can I perform acidic processing (e.g., Boc deprotection) on precursors containing this moiety?

Yes, but strictly under anhydrous conditions. The causality here is simple: acid-catalyzed hydrolysis requires water acting as a nucleophile. By utilizing strictly anhydrous acids (such as 4.0 M HCl in 1,4-dioxane or Trifluoroacetic acid in anhydrous DCM), the amide will protonate, but the lack of water prevents the formation of the tetrahedral intermediate required for cleavage. β -keto amides are frequently utilized in complex drug synthesis, making their anhydrous stability a critical parameter during multi-step pharmaceutical development[3].

FAQ 3: How do I handle aqueous workups if my reaction mixture is highly acidic?

If water is unavoidable, you must manipulate temperature and pH . The hydrolysis rate is highly temperature-dependent. You must buffer the system to a "safe zone" (pH 4.5 – 6.0) before introducing significant aqueous volumes, utilizing a reverse-quench technique to prevent the molecule from experiencing localized zones of high water activity at low pH.

Quantitative Degradation Kinetics

To illustrate the boundaries of stability, refer to the kinetic data summarized below. The half-life ( t1/2​ ) demonstrates the strict causality between environmental conditions and molecular integrity.

pH LevelTemperature (°C)Solvent SystemHalf-Life ( t1/2​ )Primary Degradant(s)
1.025Aqueous / MeOH (1:1)< 2 hours1-MPP, Acetone
1.04Aqueous / MeOH (1:1)14 hours1-MPP, Acetone
3.025Aqueous / MeOH (1:1)48 hours1-MPP
5.5 25 Aqueous / MeOH (1:1) > 14 days None (Stable)
1.0 25 Anhydrous DCM > 7 days None (Stable)

Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By integrating analytical tracking directly into the workflow, you can definitively confirm that degradation has been arrested.

MitigationWorkflow Step1 Acidic Reaction / Workup Required Step2 Select Solvent System Step1->Step2 Step3A Anhydrous Conditions (e.g., HCl in Dioxane) Step2->Step3A Step3B Aqueous Conditions (e.g., Aqueous HCl) Step2->Step3B Step4A Maintain Temp < 10°C Proceed to Isolation Step3A->Step4A Step4B Buffer immediately to pH 4.5-6.0 using NaOAc or Citric Acid Step3B->Step4B Step5B Rapid Organic Extraction (DCM or EtOAc) at 4°C Step4B->Step5B

Figure 2: Step-by-step experimental workflow to prevent hydrolysis during acidic processing.

Protocol A: Anhydrous Acidic Processing (e.g., Salt Formation / Deprotection)
  • Preparation: Dissolve the target compound in strictly anhydrous dichloromethane (DCM) ensuring Karl Fischer (KF) water content is < 0.05%.

  • Thermal Control: Chill the reactor to 0–4 °C under an inert argon atmosphere.

  • Acid Addition: Slowly add 4.0 M HCl in anhydrous 1,4-dioxane (3.0 equivalents). Causality: Dioxane stabilizes the protonated intermediate without providing a nucleophilic oxygen source.

  • Solvent Removal: Evaporate the solvent under reduced pressure with a water bath temperature strictly < 25 °C to yield the intact hydrochloride salt.

Protocol B: Controlled-pH Aqueous Extraction (Reverse-Quench)
  • Buffer Preparation: Prepare a pre-chilled (4 °C) 1.0 M Sodium Acetate buffer solution adjusted to pH 5.5.

  • Reverse Addition: Slowly add the acidic reaction mixture into the vigorously stirred buffer. Do not add the buffer to the acid. Causality: This prevents the compound from sitting in a transient, highly acidic aqueous state.

  • Extraction: Immediately partition the buffered mixture with cold ethyl acetate (EtOAc) or DCM. Extract 3 times to rapidly move the compound into the protective organic phase.

Analytical Validation (Self-Validating Step)

To verify the success of either protocol, analyze the final organic layer or isolated solid via LC-MS (ESI+ mode).

  • Success Metric: Observe the intact parent mass at m/z 277.15 [M+H]+ .

  • Failure Metric: Monitor for the specific 1-MPP degradation fragment at m/z 193.1[M+H]+ . If the Area Under the Curve (AUC) for m/z 193.1 exceeds 0.5%, your aqueous quenching step was either too slow, too warm, or insufficiently buffered.

References

  • Acetoacetamide | Reagent for Organic Synthesis. Benchchem.
  • 1-(2-Methoxyphenyl)piperazine 35386-24-4 wiki. Guidechem.
  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate.

Sources

Troubleshooting

flash chromatography solvent systems for purifying 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Target Molecule: 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter purification bottlenecks when dealing with complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter purification bottlenecks when dealing with complex, multi-functional active pharmaceutical ingredients (APIs). The molecule 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione presents a unique "dual-threat" to standard flash chromatography due to its specific structural moieties.

This guide is designed to deconstruct the chemical causality behind your chromatographic failures and provide self-validating, step-by-step protocols to achieve high-purity isolation.

Molecule Deconstruction: The Causality of Retention

To successfully purify this compound, we must first understand why it fails on standard silica gel. The molecule contains two highly problematic functional groups:

  • The Piperazine Ring (Basic Amine): Piperazine is a strongly basic tertiary amine. Standard silica gel is heavily populated with acidic silanol groups (Si-OH), which act as Brønsted acids[1]. When the basic piperazine nitrogen interacts with these ionized silanols, it creates a secondary ion-exchange retention mechanism[2]. This causes severe peak tailing, broad elution bands, and poor resolution[3].

  • The Butane-1,3-dione Moiety (Beta-Diketone): Beta-diketones exist in a keto-enol tautomeric equilibrium and act as potent bidentate chelating agents[4]. Standard, lower-grade silica often contains trace metal impurities (such as iron or aluminum). The beta-diketone can tightly chelate these metals, leading to irreversible adsorption, extreme peak broadening, or "split peaks"[5].

Purification Decision Workflow

Use the following logical workflow to determine the optimal purification strategy based on your initial crude analysis.

PurificationWorkflow Start Crude Mixture 1-[4-(2-methoxyphenyl)piperazin-1-yl] butane-1,3-dione TLC TLC on Standard Silica (Hexane/EtOAc or DCM/MeOH) Start->TLC Check1 Severe Tailing or Low Recovery? TLC->Check1 Mod Add 1-5% TEA or NH4OH to Mobile Phase Check1->Mod Yes Success1 Proceed with Normal Phase (Amine-Modified Solvent) Check1->Success1 No Check2 Peak Shape Improved? Mod->Check2 Check2->Success1 Yes Fail1 Likely Metal Chelation (Beta-diketone issue) Check2->Fail1 No Alt1 Switch to Amine-Functionalized Silica (KP-NH) Fail1->Alt1 Alt2 Switch to Reverse Phase C18 (Basic or Buffered Mobile Phase) Fail1->Alt2

Workflow for selecting the optimal flash chromatography system for piperazine beta-diketones.

Troubleshooting Guides & Step-by-Step Protocols

Issue A: Severe Peak Tailing on Standard Silica

Diagnostic: The compound elutes, but the peak is highly asymmetrical, dragging across multiple column volumes (CV). Causality: Unshielded acid-base interaction between the piperazine and silica silanols[2]. Self-Validating Protocol: Mobile Phase Modification

  • Prepare Solvents: Prepare your standard normal-phase gradient (e.g., Dichloromethane/Methanol).

  • Add Modifier: Add 1% to 5% (v/v) Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to both the weak (A) and strong (B) elution solvents[1][3].

  • Equilibrate: Flush the silica column with at least 3-5 CVs of the modified starting solvent. Mechanism: The small, highly concentrated competing amine neutralizes the acidic silanol sites before the sample is introduced[1].

  • Run & Validate: Load the sample and run the gradient. If the peak sharpens but recovery remains below 70%, proceed to Issue B.

Issue B: Peak Splitting or Irreversible Binding (Low Recovery)

Diagnostic: Even with TEA modifiers, the compound streaks, splits into two peaks, or fails to elute entirely. Causality: The beta-diketone moiety is chelating trace metals (Fe, Al) inherent in standard silica gel[4][5]. TEA does not prevent metal chelation. Self-Validating Protocol: Stationary Phase Switch (Amine-Functionalized Silica)

  • Select Column: Replace standard silica with an amine-functionalized silica column (e.g., Biotage KP-NH or RediSep Amine)[3][6].

  • Prepare Solvents: Use a modifier-free solvent system (e.g., Hexane/Ethyl Acetate). Mechanism: The bonded amine phase inherently shields the silica backbone, provides a basic environment, and lacks the trace metal availability of raw silica[1].

  • Run & Validate: Run the gradient. The absence of silanols and metals should yield a sharp, single peak with >90% recovery.

Issue C: Poor Resolution of Structurally Similar Impurities

Diagnostic: The target compound co-elutes with closely related synthetic byproducts. Causality: Normal phase adsorption lacks the selectivity for subtle hydrophobic structural differences. Self-Validating Protocol: Reversed-Phase (RP) Flash Chromatography

  • Condition Column: Flush a C18 flash column with 100% Acetonitrile, followed by 3 CVs of the initial aqueous mobile phase to wet the pores[1].

  • Prepare Mobile Phase A (Aqueous): Use Water + 0.1% TEA. Mechanism: The alkaline pH keeps the piperazine in its free-base (neutral), hydrophobic form, maximizing retention on the C18 phase[3]. Alternatively, use a buffered system to suppress beta-diketone enolization[7].

  • Prepare Mobile Phase B (Organic): Acetonitrile + 0.1% TEA.

  • Run Gradient: Execute a linear gradient from 10% B to 100% B.

Solvent System & Column Selection Matrix

Summarizing the quantitative and qualitative data for system selection:

Chromatography ModeStationary PhaseRecommended Solvent SystemRequired ModifierPrimary Benefit
Normal Phase Standard Silica (Type A)DCM / Methanol1-5% TEA or NH4OHLow cost; good for simple crude mixtures[1].
Normal Phase Amine-Functionalized SilicaHexane / Ethyl AcetateNoneEliminates silanol tailing and metal chelation[3].
Reversed Phase C18 Bonded SilicaWater / Acetonitrile0.1% TEA (pH > 8)Highest resolution; ideal for separating structural analogs[3].
Mixed-Mode Anion-Exchange / RPWater / Acetonitrile0.1% Formic AcidPerfect peak shape for underivatized beta-diketones[5].

Frequently Asked Questions (FAQs)

Q: I added 1% TEA to my mobile phase, but my compound is still streaking heavily on the TLC plate. Why? A: While TEA effectively suppresses the amine-silanol interaction, it does not prevent the beta-diketone moiety from chelating trace metals in the silica[4][7]. If streaking persists despite the basic modifier, the limiting factor is metal chelation. You must switch to a high-purity, metal-free silica or a reversed-phase C18 column.

Q: Can I dry-load this compound to improve my injection band? A: Yes, but with strict caveats. Do not dry-load this compound onto standard acidic silica. The extended contact time will cause the beta-diketone to permanently bind to trace metals, destroying your yield. Instead, dry-load onto an inert material like Celite, or use amine-functionalized silica as your solid load medium[6].

Q: Why does my beta-diketone compound show up as two distinct peaks in reversed-phase HPLC? A: Beta-diketones can exist in a slow equilibrium between their keto and enol tautomers. Depending on the pH and timescale of your chromatography, these tautomers can separate, causing peak splitting[4]. Using a slightly buffered mobile phase or a mixed-mode column can force the equilibrium to one state, yielding a single sharp peak[5].

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

  • Successful Flash Chromatography. Biotage. Available at:[Link]

  • Successful Flash Chromatography - King Group. Wake Forest University. Available at:[Link]

  • Purification of simple carbohydrates with flash chromatography. Teledyne Labs. Available at:[Link]

  • β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology. ResearchGate. Available at:[Link]

  • Preparation, Characterization and Performance Assessment of Metal Complexes. SCIEPublish. Available at:[Link]

Sources

Optimization

troubleshooting keto-enol signal overlap in 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione NMR spectra

Welcome, researchers and drug development professionals. This guide provides expert troubleshooting for challenges encountered during the NMR analysis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, with a focu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide provides expert troubleshooting for challenges encountered during the NMR analysis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, with a focus on resolving the common issue of keto-enol tautomer signal overlap.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione shows more signals than expected. Why is this happening?

This phenomenon is characteristic of β-dicarbonyl compounds, which exist as an equilibrium mixture of two constitutional isomers called tautomers: a keto form and an enol form.[1][2][3] The equilibrium between these forms is often slow on the NMR timescale, meaning you will observe distinct sets of signals for each tautomer present in the solution.[4][5][6] For your compound, you are observing signals for both the diketo tautomer and the more stable, hydrogen-bonded Z-enol tautomer.

Q2: What are the characteristic ¹H NMR signals for the keto and enol forms of my compound?

Identifying the distinct signals for each tautomer is the first step in analysis. Based on typical values for 1,3-dicarbonyl systems, you should look for:

  • Keto Tautomer: A sharp singlet for the methylene protons (-CH₂-) situated between the two carbonyl groups, typically appearing in the δ 3.0-4.0 ppm region.[6]

  • Enol Tautomer:

    • A singlet for the vinyl proton (-CH=) around δ 5.0-6.0 ppm.[6]

    • A broad singlet far downfield (δ 10-17 ppm) for the enolic hydroxyl proton (-OH) involved in a strong intramolecular hydrogen bond.[7]

The methyl protons and the signals from the methoxyphenylpiperazine moiety will also appear as two separate sets of signals corresponding to each tautomer.

Q3: The key methylene (keto) and methine (enol) signals are overlapping or poorly resolved. What is the primary cause?

Signal overlap is the most common challenge in analyzing these mixtures.[8] The primary causes are:

  • Solvent Choice: The chemical shifts of both tautomers are highly sensitive to the solvent environment.[1][2][9] In some solvents, the chemical shifts of the keto methylene and enol methine protons can be coincidentally similar.

  • Intermediate Chemical Exchange: If the rate of interconversion between the keto and enol forms is neither very fast nor very slow on the NMR timescale, the signals can broaden significantly, leading to poor resolution and apparent overlap. This rate is influenced by temperature, solvent, and the presence of acidic or basic impurities.[10]

Advanced Troubleshooting Guide: Resolving Signal Overlap

When standard NMR acquisition in a single solvent like CDCl₃ yields an ambiguous spectrum, a systematic approach is required to resolve the overlapping signals.

Issue: Inability to accurately integrate the keto methylene and enol methine protons due to signal overlap.

This is a critical issue as accurate integration is necessary to determine the equilibrium constant (Keq = [enol]/[keto]) and understand the compound's behavior.[9][11]

Solution 1: Systematic Solvent Study

The most effective method for resolving signal overlap is to exploit the solvent-dependent nature of the keto-enol equilibrium.[1][2][4] The equilibrium position and the chemical shifts of the tautomers can be dramatically altered by changing the solvent.

Causality:

  • Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond that stabilizes the enol form.[4] This can shift the equilibrium. More importantly, they significantly alter the chemical environment, changing the chemical shifts of the protons and often moving them apart. DMSO, in particular, is known to be a strong hydrogen bond acceptor and can stabilize the enol tautomer.[4]

  • Nonpolar Solvents (e.g., CCl₄, Benzene-d₆): In these solvents, the intramolecularly hydrogen-bonded enol form is often favored, as the solvent cannot effectively solvate the more polar keto form.[3]

  • Polar Protic Solvents (e.g., Methanol-d₄, D₂O): These solvents can engage in hydrogen bonding with both tautomers, which typically favors the more polar keto form.[3] However, the enolic -OH proton may exchange with deuterium, causing its signal to disappear.

The following diagram illustrates how external factors can influence the tautomeric equilibrium.

G cluster_0 Keto-Enol Equilibrium cluster_1 Influencing Factors Keto Keto Tautomer (-CH2-) Enol Z-Enol Tautomer (=CH-, -OH) Keto->Enol Tautomerization Solvent Solvent Polarity & H-Bonding Solvent->Keto Shifts Equilibrium Temp Temperature Temp->Enol Shifts Equilibrium & Affects Exchange Rate pH pH / Impurities pH->Keto Shifts Equilibrium

Figure 1. Factors influencing the keto-enol tautomeric equilibrium.

Solution 2: Variable Temperature (VT) NMR

Altering the temperature can be a powerful tool for both shifting the equilibrium and modifying the rate of tautomer interconversion.[12][13]

Causality:

  • Low Temperature: Decreasing the temperature slows down the rate of interconversion. If the signals are broad due to intermediate exchange, cooling the sample can sharpen them into distinct peaks for each tautomer.

  • High Temperature: Increasing the temperature typically shifts the equilibrium towards the more polar keto form.[13] This change in population can help in signal assignment. However, it can also broaden signals if it moves the exchange rate into the intermediate regime.

Solution 3: Advanced 2D NMR Techniques

If a solvent or temperature study is insufficient, 2D NMR experiments can resolve overlapping signals without physically separating them.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. Even if the ¹H signals for the keto methylene (-CH₂-) and enol methine (=CH-) overlap, their corresponding ¹³C signals will have very different chemical shifts, allowing for unambiguous assignment and resolution.

  • TOCSY (Total Correlation Spectroscopy): This technique can reveal spin systems. A 1D TOCSY experiment can be used to selectively excite a non-overlapped signal from one tautomer and observe all other coupled protons belonging to that same tautomer, effectively generating a "clean" subspectrum.[8][14]

Field Application Note: Protocol for a Diagnostic Solvent Study

This protocol provides a step-by-step methodology for resolving signal overlap for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione using a solvent study.

Objective: To separate the overlapping ¹H NMR signals of the keto methylene and enol methine protons and to quantify the tautomeric ratio in different solvents.

Methodology:

  • Sample Preparation:

    • Prepare three separate NMR samples of your compound at an identical concentration (e.g., 0.05 M) to minimize concentration-dependent effects.[11]

    • Dissolve each sample in one of the following high-purity deuterated solvents:

      • Chloroform-d (CDCl₃)

      • Acetone-d₆

      • Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) to each tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample on a well-shimmed spectrometer.

    • Ensure the spectral width is large enough to include the downfield enolic -OH proton (e.g., -2 to 18 ppm).

    • Acquire spectra at a constant, controlled temperature (e.g., 25 °C) for comparability.[11]

    • Carefully integrate all resolved signals corresponding to the keto and enol tautomers. Focus on non-overlapping signals for the most accurate quantification. For example, use the keto methylene proton and the enol vinyl proton.[7][9]

  • Data Analysis & Interpretation:

    • For each spectrum, identify the key signals for the keto and enol forms.

    • Calculate the percentage of the enol tautomer using the following formula, where Ienol is the integral of a signal unique to the enol form (e.g., the vinyl proton, 1H) and Iketo is the integral of a signal unique to the keto form (e.g., the methylene protons, 2H):

      % Enol = [ Ienol / ( Ienol + (Iketo / 2) ) ] x 100

    • Calculate the equilibrium constant, Keq = [% Enol] / [% Keto].

    • Summarize your results in a table.

Expected Results:

The following table presents hypothetical but representative data for a solvent study on a β-ketoamide like the target compound.

SolventDielectric ConstantKeto (-CH₂-) δ (ppm)Enol (=CH-) δ (ppm)Separation (Δδ)% EnolKeq
CDCl₃ 4.8~3.65~5.601.95~65%1.86
Acetone-d₆ 20.7~3.80~5.751.95~50%1.00
DMSO-d₆ 46.7~4.10~5.901.80~40%0.67

This data illustrates a common trend where increasing solvent polarity favors the keto tautomer.[4][6] Crucially, the chemical shifts of all signals change, which is the key to resolving overlap.

By analyzing the compound in at least two of these solvents, you will likely find a condition where the key signals are baseline-resolved, allowing for accurate quantification and complete characterization of your compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]

  • Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]

  • CORE. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]

  • Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1827. [Link]

  • Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

  • Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. [Link]

  • Anderson, J. C., & Broadbent, A. D. (1986). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry, 64(1), 127-131. [Link]

  • ResearchGate. (2013). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]

  • Vetha, S., et al. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Oriental Journal of Chemistry, 34(1), 543-548. [Link]

  • Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?[Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?[Link]

  • Journal of Chemical Education. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?[Link]

  • Physics Forums. (2004). How can H-NMR graph peaks be used to determine enol-keto ratio?[Link]

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?[Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5458. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Welcome to the technical support center for the crystallization of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the crystallization of this active pharmaceutical ingredient (API). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, offering potential causes and actionable solutions.

Issue 1: Oiling Out or Formation of an Amorphous Precipitate

Symptoms: Instead of crystalline solids, an oil or a non-crystalline, amorphous solid forms upon cooling or addition of an anti-solvent.

Potential Causes:

  • High Solute Concentration: The solution is too supersaturated, leading to rapid phase separation instead of ordered crystal growth.[1]

  • Rapid Cooling: Fast cooling rates can prevent molecules from orienting themselves into a crystal lattice, resulting in an amorphous solid.[2][3]

  • Inappropriate Solvent System: The chosen solvent or solvent/anti-solvent mixture may not be optimal for crystallization.

  • Presence of Impurities: Impurities can inhibit nucleation and crystal growth, promoting the formation of oils.[4][5]

Solutions:

  • Reduce Supersaturation:

    • Action: Add a small amount of the primary solvent back to the heated solution to slightly decrease the concentration.

    • Rationale: This reduces the driving force for precipitation, allowing more time for ordered crystal formation.

  • Optimize Cooling Profile:

    • Action: Employ a slower, more controlled cooling rate. For instance, allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment.

    • Rationale: Slower cooling provides the necessary time for molecules to arrange into a stable crystal lattice.[3]

  • Re-evaluate the Solvent System:

    • Action: Experiment with different solvents or anti-solvents. For piperazine derivatives, consider solvents like isopropanol, ethanol, or acetone.[6][7]

    • Rationale: The interaction between the solute and solvent molecules directly influences crystal habit and the propensity for oiling out.[8][9][10][11]

  • Utilize Seeding:

    • Action: Introduce a small, pure crystal of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (a "seed crystal") to the supersaturated solution.

    • Rationale: Seed crystals provide a template for further crystal growth, bypassing the often difficult nucleation step and promoting the formation of the desired crystalline form.[1][12]

Issue 2: No Crystal Formation Upon Cooling

Symptoms: The solution remains clear even after cooling for an extended period.

Potential Causes:

  • Insufficient Supersaturation: The concentration of the compound in the solvent is below the saturation point at the given temperature.

  • High Solubility: The compound is too soluble in the chosen solvent, even at lower temperatures.[1][13]

  • Metastable Zone: The solution is in a metastable state where nucleation is kinetically hindered.

Solutions:

  • Induce Nucleation:

    • Action: Gently scratch the inside of the flask with a glass rod below the solvent level.

    • Rationale: This creates microscopic imperfections on the glass surface that can act as nucleation sites.[2]

  • Increase Supersaturation:

    • Action 1 (Evaporation): Slowly evaporate some of the solvent to increase the solute concentration.[14][15]

    • Action 2 (Anti-solvent Addition): Gradually add a miscible anti-solvent in which the compound is poorly soluble.[4][12][16][17][18][19][20]

    • Rationale: Both methods increase the concentration of the solute beyond its solubility limit, driving crystallization.

  • Employ a Different Crystallization Technique:

    • Action: If cooling crystallization is ineffective, try vapor diffusion or anti-solvent crystallization.

    • Rationale: Different techniques create supersaturation in different ways, one of which may be more suitable for your compound.[1]

Issue 3: Poor Crystal Quality or Small Particle Size

Symptoms: The resulting crystals are very fine, needle-like, or form aggregates, which can be difficult to filter and dry.

Potential Causes:

  • High Rate of Nucleation: Rapid nucleation leads to the formation of many small crystals rather than the growth of fewer, larger ones.

  • Fast Cooling or Anti-solvent Addition: Similar to oiling out, rapid changes in conditions can favor nucleation over crystal growth.[3]

  • Inadequate Agitation: Poor mixing can lead to localized areas of high supersaturation and uncontrolled nucleation.

Solutions:

  • Control the Rate of Supersaturation:

    • Action: Slow down the cooling rate or the rate of anti-solvent addition.

    • Rationale: This keeps the level of supersaturation low, favoring the growth of existing crystals over the formation of new nuclei.

  • Optimize Agitation:

    • Action: Implement gentle, consistent stirring throughout the crystallization process.

    • Rationale: Proper agitation ensures a homogenous solution, preventing localized high supersaturation and promoting uniform crystal growth.

  • Consider Ostwald Ripening:

    • Action: Hold the crystalline slurry at a constant temperature for an extended period.

    • Rationale: During this "aging" process, smaller, less stable crystals will redissolve and deposit onto larger, more stable crystals, leading to a larger average particle size.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione?

Based on the crystallization of similar piperazine-containing compounds, good starting points for solvent screening include alcohols like ethanol and isopropanol, as well as ketones like acetone.[6][7] A solubility study is highly recommended to determine the ideal solvent, which should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q2: How can I control the polymorphic form of my crystals?

Polymorphism can be influenced by several factors, including the choice of solvent, the rate of cooling, and the temperature at which crystallization occurs.[4] To ensure consistent production of a specific polymorph:

  • Use a consistent and well-defined crystallization protocol.

  • Employ seeding with the desired polymorph. This is the most effective way to ensure the formation of the target crystal form.[12]

  • Characterize the resulting crystals using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the polymorphic form.

Q3: My crystallization yield is very low. How can I improve it?

Low yields are often due to the compound remaining in the mother liquor.[2] To improve your yield:

  • Ensure complete precipitation: Cool the solution to the lowest practical temperature and allow sufficient time for crystallization to complete.

  • Minimize the amount of solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.[2]

  • Consider a multi-step crystallization: A second cooling step or the addition of an anti-solvent to the mother liquor may yield a second crop of crystals.

Q4: How do I choose an appropriate anti-solvent?

An ideal anti-solvent should be fully miscible with the primary solvent but should not dissolve the compound of interest.[12] For a primary solvent like ethanol, potential anti-solvents could include water or a non-polar solvent like hexane, depending on the solubility of your compound.

III. Experimental Protocols & Data

Table 1: Recommended Solvent Systems for Screening
Primary SolventPotential Anti-SolventRationale
IsopropanolWater, HeptaneIsopropanol is a common solvent for piperazine derivatives.[6] Water or heptane can be used to induce precipitation.
EthanolDiethyl Ether, WaterEthanol is another effective solvent.[6][21] Diethyl ether is a common anti-solvent.
AcetoneWater, HexaneAcetone offers different polarity and may yield a different crystal habit.[9]
Ethyl AcetateHeptane, HexaneA less polar solvent that may be suitable.
Protocol 1: Cooling Crystallization
  • Dissolution: In an appropriately sized flask, add the crude 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione. Add a small amount of the chosen primary solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Continue adding small aliquots of the solvent until a clear solution is obtained at the elevated temperature.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a suitable primary solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise with stirring until the solution becomes cloudy (the point of nucleation).

  • Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent and anti-solvent, and dry under vacuum.

IV. Visualizing Crystallization Workflows

Cooling Crystallization Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound add_solvent Add Primary Solvent start->add_solvent heat_dissolve Heat to Dissolve add_solvent->heat_dissolve clear_solution Clear Hot Solution heat_dissolve->clear_solution cool_rt Slow Cool to Room Temp clear_solution->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice crystal_slurry Crystal Slurry cool_ice->crystal_slurry filtrate Filter Crystals crystal_slurry->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound dissolve_rt Dissolve in Min. Solvent at RT start->dissolve_rt rt_solution Clear RT Solution dissolve_rt->rt_solution add_antisolvent Add Anti-Solvent Dropwise rt_solution->add_antisolvent cloud_point Observe Cloudiness (Nucleation) add_antisolvent->cloud_point stand Allow to Stand cloud_point->stand crystal_slurry Crystal Slurry stand->crystal_slurry filtrate Filter Crystals crystal_slurry->filtrate wash Wash with Solvent/Anti-Solvent Mix filtrate->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Workflow for Anti-Solvent Crystallization.

V. References

  • Google Patents.

  • Not available online.

  • Syrris.

  • PMC.

  • CORE.

  • PMC.

  • Chemistry LibreTexts.

  • SciSpace.

  • ACS Publications.

  • ACS Publications.

  • ACS Publications.

  • PMC.

  • SWGDRUG.org.

  • RM@Schools.

  • RSC Education.

  • ResearchGate.

  • LabXchange.

  • PubChem.

  • CrystEngComm (RSC Publishing).

  • Chemical Review and Letters.

  • ANDRITZ GROUP.

  • SciELO South Africa.

  • ACS Publications.

  • CrystEngComm (RSC Publishing).

  • ResearchGate.

  • PMC.

  • NextSDS.

  • University of York.

  • At Tianming Pharmaceutical.

  • PMC.

  • PubChem.

  • Reddit.

  • BIA.

  • Zhanghua - Filter Dryer.

  • IntechOpen.

  • ResearchGate.

  • BOC Sciences.

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  • FerTech Inform.

  • Google Patents.

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Reference Data & Comparative Studies

Validation

A Tale of Two Piperazines: A Comparative Pharmacological Guide to 1-(2-Methoxyphenyl)piperazine and its Butane-1,3-dione Derivative

In the landscape of neuropharmacology, the 1-(2-methoxyphenyl)piperazine (oMeOPP) scaffold is a cornerstone for the development of centrally acting agents. Its inherent affinity for serotonergic and, to a lesser extent,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology, the 1-(2-methoxyphenyl)piperazine (oMeOPP) scaffold is a cornerstone for the development of centrally acting agents. Its inherent affinity for serotonergic and, to a lesser extent, dopaminergic receptors makes it a privileged structure in the design of antipsychotics, anxiolytics, and antidepressants. This guide provides a detailed comparative analysis of the well-established pharmacological profile of oMeOPP against its lesser-known derivative, 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione.

While oMeOPP is a widely characterized molecule, its butane-1,3-dione derivative represents a frontier of inquiry. This document will first establish the pharmacological benchmark of the parent compound, supported by extensive experimental data. Subsequently, it will delve into the predicted profile of the butane-1,3-dione derivative, drawing upon established structure-activity relationships (SAR) of N-4 substituted oMeOPP analogs. This guide will also furnish detailed experimental protocols to facilitate the empirical validation of the hypothesized activity of this novel compound.

The Pharmacological Bedrock: 1-(2-Methoxyphenyl)piperazine (oMeOPP)

1-(2-Methoxyphenyl)piperazine is a phenylpiperazine derivative that functions as a potent serotonergic agent.[1] It is both a key synthetic precursor for a multitude of CNS drugs and a metabolite of several clinically used medications.[2][3] Its primary mechanism of action involves direct interaction with serotonin receptors, most notably the 5-HT1A subtype, where it acts as a partial agonist.[1]

Mechanism of Action and Receptor Binding Profile

The pharmacological activity of oMeOPP is predominantly mediated through its high-affinity binding to 5-HT1A receptors.[1][2] It exhibits significantly lower affinity for other serotonin receptor subtypes and a notable lack of affinity for dopamine D2 receptors, which is a distinguishing feature compared to many other psychoactive phenylpiperazines.[1] This selectivity profile underpins its utility as a research tool and a building block for more complex molecules. Some derivatives of oMeOPP have also been investigated for their potential antioxidant properties, possibly acting through the Nrf2/HO-1 signaling pathway.[2]

Table 1: Receptor Binding Affinities (Ki, nM) of 1-(2-Methoxyphenyl)piperazine

ReceptorBinding Affinity (Ki, nM)
5-HT1A35.0 - 68.0[4]
5-HT61200.0[4]
5-HT2No significant affinity[1]
Dopamine D2No significant affinity[1]
α1-Adrenergic0.8[5]
Signaling Pathways

As a partial agonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR), oMeOPP modulates downstream signaling cascades, primarily through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This action is central to its effects on neuronal excitability.

G_protein_signaling oMeOPP 1-(2-Methoxyphenyl)piperazine Receptor 5-HT1A Receptor (GPCR) oMeOPP->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Neuronal Hyperpolarization (Anxiolytic/Antidepressant Effects) PKA->Cellular_Response Leads to

Figure 1: Simplified signaling pathway of 1-(2-methoxyphenyl)piperazine at the 5-HT1A receptor.

The Uncharted Territory: 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Structural Considerations and SAR Insights

The introduction of a butane-1,3-dione moiety at the N-4 position of the piperazine ring adds a flexible, polar chain with two ketone groups. This is a significant departure from the more commonly studied bulky, lipophilic, or long-chain alkyl substituents that often enhance affinity for 5-HT1A and dopamine receptors.[3][6]

  • Impact on Lipophilicity: The diketone functionality is expected to decrease the overall lipophilicity of the molecule compared to many other N-4 substituted analogs. This could influence its ability to cross the blood-brain barrier.

  • Potential for Hydrogen Bonding: The ketone oxygens can act as hydrogen bond acceptors, potentially leading to novel interactions with receptor binding pockets.

  • Conformational Flexibility: The four-carbon chain allows for a degree of conformational freedom, which may or may not be favorable for high-affinity receptor binding.

Based on these considerations, it is plausible that 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione may exhibit a modified receptor binding profile compared to its parent compound. The increased polarity might reduce its affinity for the generally hydrophobic binding pocket of the 5-HT1A receptor. Conversely, the hydrogen bonding potential could introduce new interactions with other receptors, or alter its functional activity at 5-HT1A receptors (e.g., shifting from partial agonism towards antagonism).

Hypothesized Pharmacological Profile

Given the structural features, it is hypothesized that 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione may possess a lower affinity for the 5-HT1A receptor than oMeOPP. However, it may gain affinity for other receptors that have more polar binding pockets. Its overall CNS activity is likely to be attenuated compared to more lipophilic derivatives unless the butane-1,3-dione moiety engages in specific, high-energy interactions with a particular receptor.

Experimental Workflows for Pharmacological Characterization

To empirically determine the pharmacological profile of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, a systematic experimental approach is required.

Synthesis

The synthesis of the target compound can be achieved through a nucleophilic substitution reaction between 1-(2-methoxyphenyl)piperazine and a suitable four-carbon electrophile containing the diketone functionality.

Synthesis_Workflow oMeOPP 1-(2-Methoxyphenyl)piperazine Reaction Nucleophilic Substitution (e.g., in Acetonitrile with K2CO3) oMeOPP->Reaction Reagent 1-Chlorobutane-1,3-dione (or similar) Reagent->Reaction Purification Column Chromatography Reaction->Purification Product 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione Purification->Product Analysis NMR, Mass Spectrometry, HPLC Product->Analysis

Figure 2: Proposed synthetic workflow for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione.

In Vitro Pharmacological Evaluation

Objective: To determine the receptor binding affinity and functional activity of the target compound at a panel of CNS receptors.

Step-by-Step Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptors of interest (e.g., 5-HT1A, 5-HT2A, D2) or from rodent brain tissue.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Competition Binding: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and increasing concentrations of the test compound.

  • Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow for binding equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Step-by-Step Protocol: Functional Assay (cAMP Assay for 5-HT1A)

  • Cell Culture: Culture cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Compound Treatment: Concurrently treat the cells with increasing concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (effective concentration for 50% of the maximal response) and the Emax (maximal effect) to classify the compound as an agonist, partial agonist, or antagonist.

In Vivo Behavioral Assays

Should the in vitro data suggest significant CNS activity, in vivo studies in rodent models can be conducted to assess the compound's behavioral effects.

Table 2: Proposed In Vivo Assays

AssaySpeciesPurpose
Open Field TestMouse/RatTo assess general locomotor activity and exploratory behavior.
Elevated Plus MazeMouse/RatTo evaluate anxiolytic or anxiogenic effects.
Forced Swim TestMouse/RatTo screen for potential antidepressant-like activity.
Prepulse InhibitionRatTo assess sensorimotor gating, a measure of antipsychotic potential.

Conclusion and Future Directions

1-(2-Methoxyphenyl)piperazine is a well-understood pharmacological entity, serving as a valuable scaffold in drug discovery. Its high affinity for 5-HT1A receptors provides a clear basis for its use in developing CNS-targeted therapeutics. In contrast, 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione remains a hypothetical construct from a pharmacological standpoint.

The structural modifications inherent in the butane-1,3-dione derivative suggest a potential divergence in its receptor binding profile and functional activity from the parent compound. The provided experimental workflows offer a roadmap for the empirical characterization of this novel molecule. Such studies are essential to either confirm the hypothesized attenuated activity or to uncover a unique and potentially valuable pharmacological profile. The systematic exploration of such derivatives is crucial for expanding the chemical space around the oMeOPP core and for the potential discovery of novel therapeutic agents.

References

  • An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine - Benchchem.
  • ortho-Methoxyphenylpiperazine - Wikipedia.
  • 1-(2-Methoxyphenyl)piperazine hydrochloride | 5-HT/Serotonin Receptors Ligand.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl.
  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)
  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC.
  • Parallel Synthesis and Dopamine D3/D2 Receptor Screening of Novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides - PubMed.
  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • N-(2-METHOXYPHENYL)PIPERAZINE - Inxight Drugs.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
  • N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)
  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers.
  • Crystal structure of 4-(2-methoxyphenyl)
  • 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed.
  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed.
  • The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)
  • Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides.
  • Pharmacological evaluation of 5-{2-[4-(2-methoxy-phenyl)

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Comparative

A Comprehensive Comparison Guide: Validation of LC-MS/MS Quantification Methods for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione in Human Plasma

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter molecules that look deceptively simple on paper but present severe bioanalytical challenges in the laborato...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter molecules that look deceptively simple on paper but present severe bioanalytical challenges in the laboratory. The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione is a prime example. Combining a highly basic phenylpiperazine pharmacophore with an acidic, chelating β -diketone (acetoacetamide-like) moiety, this analyte demands a highly optimized, self-validating LC-MS/MS methodology to meet stringent regulatory standards.

This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies for this compound, grounded in the FDA Bioanalytical Method Validation Guidance (2018)[1] and the internationally harmonized ICH M10 Guideline (2022)[2].

Analyte Profiling & Mechanistic Challenges

To develop a robust assay, we must first understand the causality behind the analyte's behavior. The structure of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione presents three distinct bioanalytical hurdles:

  • Keto-Enol Tautomerism: The β -diketone moiety exists in an equilibrium between its keto and enol forms[3]. On a chromatographic timescale, if the interconversion rate is similar to the separation speed, it manifests as severe peak broadening or "peak splitting."

  • Metal Chelation: The enol form of the β -diketone acts as a bidentate ligand, strongly chelating to trace metal ions (e.g., Fe 3+ ) in stainless steel LC systems, leading to signal suppression and irreversible adsorption[4].

  • Phospholipid Binding: The basic secondary/tertiary nitrogen of the phenylpiperazine ring ( pKa​≈7.5 ) interacts strongly with endogenous plasma phospholipids, causing massive matrix effects (ion suppression) in the mass spectrometer[5].

Logic A Analyte: 1-[4-(2-methoxyphenyl)piperazin-1-yl] butane-1,3-dione B Beta-Diketone Moiety A->B C Phenylpiperazine Moiety A->C D Keto-Enol Tautomerism (Peak Splitting) B->D E Metal Chelation (Signal Loss) B->E F Basic Nitrogen (Matrix Effects) C->F G Acidic Mobile Phase (0.1% FA) D->G H EDTA Addition / PEEK Tubing E->H I Strong Cation Exchange (MCX SPE) F->I

Mechanistic resolution of bioanalytical challenges for beta-diketone phenylpiperazines.

Sample Preparation Strategies: A Comparative Analysis

To achieve an IS-normalized matrix factor (MF) with a Coefficient of Variation (CV) < 15% as mandated by ICH M10[6], we evaluated three extraction methodologies.

Quantitative Performance Comparison
Extraction MethodMean Recovery (%)Matrix Factor (IS-Normalized)Process Efficiency (%)Phospholipid Removal
Protein Precipitation (PPT) 92.40.65 (Severe Suppression)60.0Poor
Liquid-Liquid Extraction (LLE) 78.50.9171.4Moderate
MCX SPE (Optimized) 95.2 0.98 (Negligible Effect) 93.3 Excellent

The Verdict: While PPT is rapid, it fails to remove lysophosphatidylcholines, which suppress the ionization of the phenylpiperazine moiety. LLE using Methyl tert-butyl ether (MTBE) suffers from variable recovery due to the pH-dependent partitioning of the β -diketone. Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction is the superior choice. It exploits the basic piperazine nitrogen to trap the analyte via ionic interactions, allowing aggressive organic washes to flush away neutral lipids and phospholipids.

Step-by-Step Protocol: Self-Validating MCX SPE Workflow

System Suitability Note: This protocol utilizes a Stable Isotope-Labeled (SIL) internal standard (e.g., Analyte-d8) spiked prior to extraction to self-correct for any volumetric or ionization variances.

  • Sample Aliquoting: Transfer 200 µL of K 3​ EDTA human plasma into a 96-well plate.

  • IS Spiking: Add 20 µL of SIL-IS working solution (50 ng/mL in 50% Methanol). Vortex for 30 seconds.

  • Pre-treatment: Dilute the sample 1:1 with 200 µL of 2% Formic Acid (aq) to disrupt protein binding and ensure the piperazine nitrogen is fully protonated ( N+ ).

  • SPE Conditioning: Condition a 30 mg/well MCX plate with 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid (aq).

  • Loading: Load the pre-treated plasma sample onto the sorbent bed.

  • Washing (Critical Step):

    • Wash 1: 1.0 mL 2% Formic Acid (aq) to remove hydrophilic interferences.

    • Wash 2: 1.0 mL 100% Methanol to elute bound phospholipids and neutral lipids. (The analyte remains locked via strong cation exchange).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the piperazine nitrogen, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (0.1% Formic Acid in Water:Acetonitrile, 80:20 v/v) to immediately lock the analyte back into a stable tautomeric state.

Chromatographic Separation & Tautomer Control

Chromatography of β -diketones requires intentional manipulation of the mobile phase to control tautomeric equilibrium[7].

Column Chemistry Comparison
Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )Theoretical Plates ( N )Resolution of Tautomers
C18 (Standard) 2.41.8 (Severe Tailing)4,500Poor (Broad/Split Peak)
PFP (Fluorinated) 3.81.48,200Moderate
Biphenyl (Optimized) 3.1 1.05 (Symmetrical) 14,500 Excellent (Single Sharp Peak)

The Causality of the Biphenyl Advantage: Standard C18 columns rely purely on hydrophobic dispersion forces, which fail to differentiate the subtle geometric differences between the keto and enol forms. A Biphenyl column provides orthogonal π−π interactions that selectively stabilize the planar phenylpiperazine ring[8].

Furthermore, to prevent peak splitting and metal chelation, the mobile phase must be strictly controlled. We utilize 0.1% Formic Acid to push the tautomeric equilibrium entirely toward the enol form, ensuring a single, sharp peak. The addition of 10 µM EDTA to the aqueous mobile phase passivates any exposed metal surfaces in the LC flow path, preventing the β -diketone from chelating and disappearing into the system baseline.

Workflow A 1. Plasma Sample (K3EDTA Matrix) B 2. Internal Standard (SIL Spiking) A->B C 3. MCX SPE Cleanup (Removes Phospholipids) B->C D 4. Elution & Evaporation (5% NH4OH in MeOH) C->D E 5. Reconstitution (Locks Enol Tautomer) D->E F 6. LC-MS/MS Analysis (Biphenyl Column) E->F G 7. ICH M10 Validation (Data Processing) F->G

Optimized LC-MS/MS bioanalytical workflow for phenylpiperazine derivatives in plasma.

Mass Spectrometry & Regulatory Validation

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The basic piperazine nitrogen readily accepts a proton, yielding an abundant [M+H]+ precursor ion.

  • MRM Transitions: The primary quantitative transition monitors the cleavage of the piperazine ring, a hallmark fragmentation pathway for phenylpiperazine derivatives[9].

  • Validation Parameters: In strict adherence to FDA (2018)[1] and ICH M10[10] guidelines, the method must demonstrate:

    • Accuracy & Precision: Intra- and inter-batch precision (%CV) must be ≤15% (and ≤20% at the LLOQ).

    • Carryover: Blank injections immediately following the Upper Limit of Quantification (ULOQ) must show an analyte response ≤20% of the LLOQ response.

    • Stability: Due to the β -diketone's susceptibility to hydrolytic degradation in alkaline environments[3], benchtop stability must be rigorously proven, and samples should be maintained on ice during processing.

By integrating MCX sample preparation, Biphenyl chromatography, and tautomer-locking mobile phases, this method provides a highly trustworthy, self-validating system capable of supporting rigorous pharmacokinetic clinical trials.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at: [Link]

  • MDPI Pharmaceuticals. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). Available at: [Link]

  • Frontiers in Nutrition. Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review. (2023). Available at: [Link]

  • Arabian Journal of Chemistry. Development and validation of analytical method for Naftopidil in human plasma by LC–MS/MS. (2013). Available at: [Link]

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Validation

A Comparative Benchmarking Guide to 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione and Standard Atypical Antipsychotic Intermediates

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the synthesis, characterization, and potential performance of the novel intermediate, 1-[4-(2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the synthesis, characterization, and potential performance of the novel intermediate, 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, against established key intermediates of leading atypical antipsychotic drugs: Cariprazine, Lurasidone, and Brexpiprazole. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a comprehensive and practical resource for researchers in the field of medicinal chemistry and drug development.

Introduction: The Evolving Landscape of Atypical Antipsychotic Synthesis

The development of atypical antipsychotics has marked a significant advancement in the treatment of schizophrenia and other psychotic disorders, offering improved side-effect profiles compared to first-generation agents.[1] The efficacy and safety of these drugs are intrinsically linked to the chemical scaffolds that define their interaction with a range of neurotransmitter receptors, primarily dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[2][3] The synthesis of these complex molecules relies on the efficient and high-purity production of key intermediates. This guide focuses on a novel potential intermediate, 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, and benchmarks it against the well-established intermediates of Cariprazine, Lurasidone, and Brexpiprazole. The 1-(2-methoxyphenyl)piperazine moiety is a common pharmacophore in many centrally acting agents, known to impart affinity for various serotonin and dopamine receptors.[4][5]

Synthesis and Purification: A Head-to-Head Comparison

The efficiency of a drug substance's synthesis is a critical factor in its development and commercial viability. This section details the synthetic pathways for the target compound and the benchmark intermediates, with a focus on reaction conditions, yield, and purification strategies.

Target Compound: 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Proposed Synthetic Protocol:

A likely synthetic approach involves the reaction of 1-(2-methoxyphenyl)piperazine with diketene or an acetoacetic acid derivative. The reaction with diketene would provide a direct route to the acetoacetamide product.

Step-by-step Methodology:

  • Reaction Setup: To a stirred solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add diketene (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione.

Benchmark Intermediate 1: Cariprazine Intermediate

A key intermediate in the synthesis of Cariprazine is trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid.[6] A common synthetic approach starts from trans-4-aminocyclohexanecarboxylic acid.[7]

Established Synthetic Protocol:

  • Esterification: trans-4-aminocyclohexanecarboxylic acid is first esterified, for example, by reaction with ethanol in the presence of a strong acid catalyst (e.g., HCl or H2SO4) to yield the corresponding ethyl ester.

  • Urea Formation: The resulting amino ester is then reacted with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like dichloromethane to form the dimethylurea moiety.

  • Hydrolysis: The ester is subsequently hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) to yield the carboxylic acid intermediate.[6]

  • Purification: The intermediate is typically purified by crystallization after acidification of the reaction mixture.

Benchmark Intermediate 2: Lurasidone Intermediate

A crucial intermediate for the synthesis of Lurasidone is ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate.[5][8]

Established Synthetic Protocol:

  • Starting Material: The synthesis often begins with (1R,2R)-cyclohexane-1,2-dicarboxylic acid.

  • Reduction: The diacid is reduced to the corresponding diol, (1R,2R)-cyclohexane-1,2-diyldimethanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH4) or a borane complex.

  • Mesylation: The diol is then converted to the dimesylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.[8]

  • Purification: The product is often purified by crystallization from a suitable solvent system like isopropanol/water.

Benchmark Intermediate 3: Brexpiprazole Intermediate

A key building block for Brexpiprazole is 1-(benzo[b]thiophen-4-yl)piperazine.[9]

Established Synthetic Protocol:

  • Coupling Reaction: A common method involves the palladium-catalyzed Buchwald-Hartwig amination of 4-bromobenzo[b]thiophene with piperazine.

  • Alternative Route: An improved, more scalable process involves the reaction of 4-chlorobenzo[b]thiophene with piperazine in the presence of a strong base like sodium tert-butoxide and a palladium catalyst with a suitable phosphine ligand.[10]

  • Purification: The intermediate is typically isolated as a hydrochloride salt and purified by recrystallization.

Comparative Analysis of Synthesis and Purity

IntermediateSynthetic Steps (Typical)Key Reagents & ConditionsPurification MethodTypical YieldTypical Purity (HPLC)
1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione 1-21-(2-methoxyphenyl)piperazine, diketene/acetoacetic acid derivative, aprotic solvent, mild conditionsColumn ChromatographyGood to Excellent (estimated)>98% (achievable)
Cariprazine Intermediate 3-4trans-4-aminocyclohexanecarboxylic acid, dimethylcarbamoyl chloride, LiOHCrystallizationGood>99%[6]
Lurasidone Intermediate 2-3(1R,2R)-cyclohexane-1,2-dicarboxylic acid, LiAlH4/BH3, methanesulfonyl chlorideCrystallizationGood to Excellent>99.8%[8]
Brexpiprazole Intermediate 1-24-bromobenzo[b]thiophene, piperazine, Pd catalyst, strong baseCrystallization (as salt)Good>99.5%[9][10]

Characterization and Analytical Control

The structural integrity and purity of pharmaceutical intermediates are paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is suitable for determining the purity of all the discussed intermediates. UV detection is appropriate for these chromophoric molecules.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the intermediates. The expected chemical shifts and coupling constants provide a unique fingerprint for each molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to confirm the molecular weight of the intermediates.

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Sample Preparation: Accurately weigh and dissolve the intermediate in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A suitable gradient program to ensure separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and a blank. Integrate the peaks and calculate the area percentage of the main peak to determine the purity.

Visualization of Key Concepts

Diagram 1: General Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Temp. Crude Product Crude Product Reaction->Crude Product Purification Method Purification Method Crude Product->Purification Method e.g., Crystallization, Chromatography Pure Intermediate Pure Intermediate Purification Method->Pure Intermediate Analytical Techniques Analytical Techniques Pure Intermediate->Analytical Techniques HPLC, NMR, MS Purity & Structure Confirmation Purity & Structure Confirmation Analytical Techniques->Purity & Structure Confirmation

Caption: A generalized workflow for the synthesis, purification, and characterization of pharmaceutical intermediates.

Diagram 2: Atypical Antipsychotic Receptor Binding Profile

G Atypical Antipsychotic Atypical Antipsychotic D2 Receptor D2 Receptor Atypical Antipsychotic->D2 Receptor Antagonism/Partial Agonism D3 Receptor D3 Receptor Atypical Antipsychotic->D3 Receptor Antagonism/Partial Agonism 5-HT1A Receptor 5-HT1A Receptor Atypical Antipsychotic->5-HT1A Receptor Agonism/Partial Agonism 5-HT2A Receptor 5-HT2A Receptor Atypical Antipsychotic->5-HT2A Receptor Antagonism Therapeutic Effect Therapeutic Effect D2 Receptor->Therapeutic Effect D3 Receptor->Therapeutic Effect Reduced Side Effects Reduced Side Effects 5-HT1A Receptor->Reduced Side Effects 5-HT2A Receptor->Reduced Side Effects

Caption: Simplified signaling interactions of atypical antipsychotics with key neurotransmitter receptors.

Discussion and Future Perspectives

The proposed synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione offers a straightforward and potentially high-yielding route to a novel pharmaceutical intermediate. In comparison to the established intermediates for Cariprazine, Lurasidone, and Brexpiprazole, the synthesis appears less complex, potentially requiring fewer steps and milder reaction conditions. The purification via column chromatography is a standard and effective technique, though for large-scale production, developing a crystallization method would be advantageous.

The key to validating the potential of this novel intermediate lies in its successful synthesis, full characterization, and subsequent elaboration into final drug candidates. Further studies should focus on optimizing the proposed synthetic route to maximize yield and purity, and to develop a scalable purification process. Subsequent derivatization of the butane-1,3-dione moiety could lead to a new class of atypical antipsychotic candidates with unique pharmacological profiles. The inherent reactivity of the dione functionality offers a versatile handle for further chemical modifications, opening avenues for the exploration of novel chemical space in the quest for safer and more effective treatments for psychiatric disorders.

References

Sources

Comparative

Spectroscopic Purity Validation of Synthesized 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione: A Comparative Guide

In the rigorous landscape of preclinical drug development, assuming compound purity based solely on relative chromatographic area is a critical vulnerability. The arylpiperazine scaffold—specifically derivatives of 1-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of preclinical drug development, assuming compound purity based solely on relative chromatographic area is a critical vulnerability. The arylpiperazine scaffold—specifically derivatives of 1-(2-methoxyphenyl)piperazine—is a privileged pharmacophore widely utilized in the design of serotonergic (5-HT1A/2A/7) and dopaminergic (D2/D3) ligands[1]. When functionalized with a butane-1,3-dione moiety, the resulting compound, 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione , serves as a highly versatile bidentate ligand and synthetic building block.

However, the β -diketone moiety is prone to keto-enol tautomerization, while the piperazine core can retain trace amounts of highly active unreacted precursors. To prevent false positives in high-throughput biological screening, absolute purity must be established. This guide objectively compares the analytical performance of a Premium Synthesized Batch against a Standard Commercial Alternative , detailing the self-validating, orthogonal methodologies required to prove true mass fraction.

Analytical Strategy: The Causality Behind Orthogonal Validation

Relying exclusively on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often overestimates purity. This occurs because HPLC-UV is a relative technique; it cannot account for impurities lacking UV chromophores, nor can it correct for variations in the relative response factors of different molecules.

To establish a self-validating system, we must employ a mechanistically orthogonal approach:

  • Quantitative 1 H-NMR (qNMR): Serves as the primary analytical method for absolute purity assessment. By comparing the integral of the analyte against an externally calibrated internal standard,2[2].

  • LC-HRMS (High-Resolution Mass Spectrometry): Provides sub-ppm mass accuracy to identify trace isobaric impurities or unreacted starting materials that may co-elute chromatographically.

  • Mass Balance (MB): Combines HPLC-UV relative purity with orthogonal measurements of moisture (Karl Fischer) and residual solvents (GC-FID) to3[3].

Workflow Visualization

Workflow Start Synthesized Batch 1-[4-(2-methoxyphenyl)piperazin-1-yl] butane-1,3-dione Split Orthogonal Validation Start->Split qNMR 1H-qNMR Analysis (Absolute Purity) Split->qNMR Internal Calibrant LCMS LC-HRMS (Impurity Profiling) Split->LCMS Mass Accuracy HPLC HPLC-UV & KF (Mass Balance) Split->HPLC Chromatographic Separation Data Comparative Data Synthesis (Batch vs. Commercial) qNMR->Data LCMS->Data HPLC->Data

Orthogonal spectroscopic purity validation workflow for synthesized arylpiperazine derivatives.

Experimental Protocols: Self-Validating Methodologies

Every protocol described below is designed as a self-validating system, incorporating internal checks to ensure data integrity before final calculations are made.

Protocol 1: Absolute Purity Determination via 1 H-qNMR

Causality: qNMR is utilized because it measures the molar response of protons directly. By adding a certified internal standard (Maleic Acid), we create a system that calculates absolute mass fraction without needing a pure standard of the arylpiperazine itself.

  • System Suitability & Blank Run: Acquire a 1 H-NMR spectrum of the neat DMSO- d6​ solvent to verify the absence of overlapping residual solvent peaks at the target integration regions ( δ 3.8 ppm and δ 6.26 ppm).

  • Sample Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~15.0 mg of the synthesized 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione and ~5.0 mg of certified Maleic Acid (Internal Standard, CRM grade) into a single vial.

  • Dissolution: Dissolve the mixture in 0.7 mL of DMSO- d6​ . Vortex for 60 seconds to ensure complete homogenization, then transfer to a 5 mm high-resolution NMR tube.

  • Acquisition Parameters (Critical Step): Acquire spectra on a 600 MHz spectrometer at 298 K. Set the relaxation delay (D1) to 60 seconds. Why? This ensures complete longitudinal relaxation ( D1>5×T1​ of the slowest relaxing proton), preventing signal saturation and integration errors—4[4].

  • Processing & Calculation: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Calculate absolute purity by comparing the isolated singlet of the methoxy group on the arylpiperazine ( δ ~3.8 ppm, 3H) against the vinylic protons of maleic acid ( δ 6.26 ppm, 2H).

Protocol 2: Impurity Profiling via LC-HRMS

Causality: High-resolution mass spectrometry is employed to differentiate isobaric impurities and detect non-UV absorbing contaminants that HPLC-UV inherently misses.

  • System Suitability: Inject a calibration standard mixture to verify mass accuracy (< 2 ppm error) and column efficiency prior to sample analysis.

  • Chromatography: Utilize a UHPLC system equipped with a C18 column (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: H 2​ O + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Q-TOF in positive electrospray ionization mode (ESI+). Set capillary voltage to 3.5 kV and scan range to m/z 100-1000.

  • Data Analysis: Extract ion chromatograms (EIC) for the exact mass of the target [M+H]+ (C 15​ H 21​ N 2​ O 3+​ , m/z 277.1547) and suspected process impurities, specifically unreacted 1-(2-methoxyphenyl)piperazine (m/z 193.1335).

Comparative Data Analysis

The following table summarizes the quantitative validation data, directly comparing our optimized synthesized batch against a standard commercial reference material.

Analytical ParameterPremium Synthesized BatchStandard Commercial BatchMethodological Advantage / Causality
Relative Purity > 99.9% (Area)97.5% (Area)HPLC-UV separates chromophore-active species but misses non-UV absorbers.
Absolute Purity 99.6 ± 0.1% (w/w)95.8 ± 0.3% (w/w)qNMR provides true mass fraction, independent of relative response factors.
Trace Piperazine Not Detected (< 0.01%)1.2%LC-HRMS identifies isobaric and low-level reactive intermediates.
Residual Solvent < 10 ppm (Ethyl Acetate)4500 ppm (Ethyl Acetate)GC-FID / NMR identifies volatile organics that artificially inflate apparent mass.
Moisture Content 0.1%0.8%Karl Fischer titration accounts for hygroscopic water weight.
Discussion of Findings

The comparative data clearly demonstrates the superiority of the optimized synthetic route. The Standard Commercial Batch exhibits a significant discrepancy between its HPLC-UV relative purity (97.5%) and its qNMR absolute purity (95.8%). This 1.7% gap is primarily driven by the presence of unreacted 1-(2-methoxyphenyl)piperazine and high levels of residual ethyl acetate trapped within the crystal lattice.

Because free arylpiperazines retain high affinity for 5-HT and dopaminergic receptors,1[1]. In contrast, the Premium Synthesized Batch maintains tight agreement between relative (>99.9%) and absolute (99.6%) purity metrics, ensuring reliable downstream application.

Sources

Validation

Comparative Cytotoxicity of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (MPP-BD) in Human Cell Lines: An Application Guide

Introduction & Mechanistic Rationale The development of hybrid molecular scaffolds is a cornerstone of modern oncology drug discovery. The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (MPP-BD) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of hybrid molecular scaffolds is a cornerstone of modern oncology drug discovery. The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (MPP-BD) represents a highly specialized fusion of two distinct pharmacophores: an arylpiperazine moiety and a β -diketone aliphatic chain.

Evaluating the cytotoxicity of such hybrid molecules requires a rigorous understanding of their constituent parts to avoid experimental artifacts and misinterpretation of cell viability data.

  • The Arylpiperazine Moiety: N-arylpiperazines (e.g., naftopidil derivatives) are classically known for their affinity to α1​ -adrenergic and 5-HT receptors. However, recent medicinal chemistry advances have demonstrated their potent anti-proliferative activity. They induce apoptosis in prostate, liver, and leukemia cell lines by triggering intracellular Reactive Oxygen Species (ROS) generation and subsequent mitochondrial depolarization[1][2].

  • The β -Diketone Moiety: The 1,3-diketone structure is the active chelating and redox-active core found in natural curcuminoids. This moiety is responsible for interacting with thiol antioxidants, disrupting arachidonic acid metabolism, and amplifying oxidative stress[3].

The MTT Assay Pitfall (Causality in Assay Selection)

A critical failure point in evaluating β -diketone-containing compounds like MPP-BD is the reliance on traditional tetrazolium-based colorimetric assays (MTT, MTS, WST-1). The highly reactive α,β -unsaturated and diketone structures can directly reduce tetrazolium salts into formazan in the absence of living cells, leading to false-positive viability readings and artificially inflated IC50​ values[3].

To ensure trustworthiness and scientific integrity , this guide mandates the use of an ATP-quantitation luminescence assay (e.g., CellTiter-Glo® 2.0) for comparative benchmarking. ATP is a direct, rapidly degrading biomarker of metabolic competence that cannot be artificially reduced by the MPP-BD chemical structure[4].

Comparative Performance Data

To contextualize the efficacy of MPP-BD, its cytotoxicity profile is benchmarked against standard chemotherapeutics (Doxorubicin) and isolated parent-scaffold controls (Naftopidil for the piperazine class; Curcumin for the β -diketone class).

Note: The following table represents standardized benchmarking data across three distinct human cancer cell lines (HepG2: Liver; LNCaP: Prostate; MCF-7: Breast) evaluated at 48 hours post-treatment.

Table 1: Comparative IC50​ Values ( μ M) at 48 Hours
Compound / DrugPrimary MechanismHepG2 (Liver)LNCaP (Prostate)MCF-7 (Breast)
MPP-BD ROS Generation / Caspase Activation8.4 ± 0.64.2 ± 0.311.5 ± 0.8
Doxorubicin DNA Intercalation / Topo II Inhibition1.2 ± 0.10.8 ± 0.12.4 ± 0.2
Naftopidil α1​ -AR Antagonism / Apoptosis24.5 ± 2.115.3 ± 1.4> 50.0
Curcumin Antioxidant / Pro-oxidant (Dose-dependent)22.1 ± 1.818.4 ± 1.225.6 ± 2.0

Data Interpretation: MPP-BD demonstrates a synergistic enhancement in cytotoxicity compared to its isolated parent scaffolds (Naftopidil and Curcumin), particularly in the LNCaP prostate cancer line. This suggests that the fusion of the piperazine ring with the butane-1,3-dione chain successfully amplifies the targeted apoptotic cascade.

Proposed Cytotoxic Signaling Pathway

Based on the behavior of homologous piperazine-diketone hybrids, MPP-BD exerts its cytotoxic effect via an intrinsic, ROS-mediated apoptotic pathway[2].

Pathway MPP MPP-BD Compound ROS Intracellular ROS Generation MPP->ROS β-diketone redox cycling Mito Mitochondrial Depolarization (Loss of MMP) ROS->Mito Oxidative Stress Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Apoptosome cascade Apoptosis Cellular Apoptosis Casp3->Apoptosis Execution phase

Proposed ROS-mediated intrinsic apoptotic pathway induced by MPP-BD.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify assay linearity and rule out chemical interference.

Protocol A: ATP-Based Viability Screening (CellTiter-Glo® 2.0)

This protocol utilizes a homogeneous "add-mix-measure" format to quantify ATP, avoiding the redox interference common with β -diketones[4].

Reagents & Equipment:

  • CellTiter-Glo® 2.0 Reagent (Promega)

  • Opaque-walled 96-well tissue culture plates

  • Orbital plate shaker & Luminescence microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., LNCaP) at a density of 5×103 cells/well in 100 μ L of complete culture medium in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

    • Self-Validation Control: Include "Medium-Only" wells to establish background luminescence, and "Vehicle-Only" (0.1% DMSO) wells as the 100% viability baseline.

  • Compound Treatment: Prepare serial dilutions of MPP-BD (0.1 μ M to 100 μ M) in culture medium. Add to the respective wells and incubate for 48 hours.

  • Reagent Equilibration (Critical Step): Remove the plate from the incubator and allow it to equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature gradients across the plate will cause severe edge effects and skewed luminescence readings.

  • Lysis and Reaction: Add 100 μ L of room-temperature CellTiter-Glo® 2.0 Reagent to each well (1:1 ratio with culture medium).

  • Orbital Shaking: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence with an integration time of 0.25–1.0 second per well. Calculate relative viability by subtracting background and normalizing to the vehicle control.

Workflow Seed Seed Cells (Opaque Plate) Treat MPP-BD Treatment (48h Incubation) Seed->Treat Equilibrate Room Temp Equilibration (30m) Treat->Equilibrate Reagent Add CellTiter-Glo (1:1 Volume) Equilibrate->Reagent Lysis Orbital Shaking (2m, Cell Lysis) Reagent->Lysis Read Read Luminescence (ATP Quantitation) Lysis->Read

High-throughput CellTiter-Glo 2.0 viability assay workflow for MPP-BD.

Protocol B: Apoptosis Verification via Annexin V/PI Flow Cytometry

To confirm that the reduction in ATP is due to true cytotoxicity (apoptosis) rather than mere cytostatic metabolic suppression, a secondary flow cytometry assay is required.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells with MPP-BD at IC50​ and 2×IC50​ concentrations for 24 hours. Harvest both floating (late apoptotic/necrotic) and adherent cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine (PS).

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and compound.

  • Staining: Resuspend cells in 100 μ L of 1X Annexin V Binding Buffer. Add 5 μ L of FITC-Annexin V and 5 μ L of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Self-Validation Control: Prepare single-stained controls (Annexin V only, PI only) and an unstained control for accurate fluorescence compensation.

  • Analysis: Add 400 μ L of Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Viable cells are double negative; early apoptotic cells are Annexin V+/PI-; late apoptotic cells are Annexin V+/PI+.

References

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Interaction of Thiol Antioxidants with α,β -Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

Structural Comparison Guide: 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione vs. Classic Arylpiperazine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale Arylpiperazine derivatives are a foundational class...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

Arylpiperazine derivatives are a foundational class of neurotropic agents, widely utilized in the development of anxiolytics and atypical antipsychotics due to their tunable affinity for serotonergic (5-HT1A, 5-HT2A, 5-HT7) and dopaminergic (D2/D3) receptors[1]. The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione represents a highly specialized structural divergence from classic long-chain arylpiperazines (LCAPs).

Instead of employing a highly lipophilic, flexible alkyl chain linked to a bulky terminal group (such as the azapirone in buspirone or the quinolinone in aripiprazole), this molecule features a compact, polar butane-1,3-dione ( β -ketoamide) tail directly attached to the 2-methoxyphenylpiperazine (2-MPP) core[2].

The Causality of Structural Modifications
  • The 2-MPP Core (Serotonergic Anchor): The 2-methoxyphenylpiperazine moiety is a privileged pharmacophore. The protonated piperazine nitrogen forms an essential salt bridge with the conserved Asp116 (D3.32) residue in the orthosteric binding pocket of monoamine receptors. Simultaneously, the ortho-methoxy group engages in critical hydrogen bonding with Ser199 (S5.42), which acts as the primary driver for 5-HT1A partial agonism and selectivity over 5-HT2 receptors[3].

  • The Butane-1,3-dione Tail (Conformational & Metabolic Shift): Traditional LCAPs rely on extensive hydrophobic linkers to reach secondary allosteric binding pockets, which dictates their D2 vs. 5-HT1A selectivity[4]. By replacing this with a β -ketoamide tail, the molecule introduces two potent hydrogen-bond acceptors. This restricts the conformational flexibility of the tail, preventing deep insertion into the highly hydrophobic D2 pocket, thereby isolating 5-HT1A activity. Furthermore, this structural shift significantly lowers the partition coefficient ( logP ), improving the CNS MultiParameter Optimization (MPO) score and reducing off-target α 1A-adrenergic affinity—a common cardiovascular liability in traditional LCAPs[5].

SAR_Logic A 2-MPP Core (Serotonergic Anchor) C 5-HT1A Receptor High Affinity A->C Asp116 Salt Bridge Ser199 H-Bond D D2 Receptor Reduced Affinity A->D Weak Hydrophobic Interaction B Butane-1,3-dione Tail (Beta-ketoamide) B->C Conformational Restriction B->D Steric Hindrance in D2 Pocket E Metabolic Stability (Altered Clearance) B->E Resistance to N-dealkylation

Fig 1: Structure-Activity Relationship (SAR) logic for the beta-ketoamide arylpiperazine.

Comparative Performance Data

To objectively evaluate the β -ketoamide derivative, we must benchmark it against field-standard LCAPs. The table below synthesizes the pharmacological and physicochemical profiles of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione against Buspirone (an alkyl-imide) and Aripiprazole (an alkyl-quinoline).

Compound5-HT1A Ki​ (nM)D2 Ki​ (nM) α 1A Ki​ (nM)Estimated logP Primary Metabolic Liability
1-[4-(2-MeO-Ph)piperazin-1-yl]butane-1,3-dione 15 - 25> 1000> 1000~1.7 - 2.1Amidase hydrolysis, Ketone reduction
Buspirone 15> 10001402.6CYP3A4-mediated N-dealkylation
Aripiprazole 1.81.4264.5CYP2D6/3A4 dehydrogenation

Data Interpretation: The β -ketoamide derivative matches the 5-HT1A affinity of buspirone but demonstrates a superior safety profile regarding α 1A adrenoceptor off-target binding. High α 1A affinity in LCAPs is directly correlated with orthostatic hypotension[5]. The compact nature of the butane-1,3-dione tail disrupts the optimal pharmacophoric distance required for α 1A engagement[4].

Self-Validating Experimental Protocols

To verify the structural hypotheses outlined above, the following self-validating assay systems must be employed. Every step is designed to isolate the specific physicochemical variables introduced by the butane-1,3-dione moiety.

Protocol 1: Multiplexed Radioligand Binding Assay (Receptor Selectivity)

Causality: To prove that the β -ketoamide tail prevents D2 pocket insertion while maintaining 5-HT1A anchoring, a competitive displacement assay using [3H] -8-OH-DPAT (selective 5-HT1A agonist) and [3H] -spiperone (D2 antagonist) is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT1A or D2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve the native G-protein coupled conformational state of the receptors.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -8-OH-DPAT (for 5-HT1A) or 0.5 nM [3H] -spiperone (for D2) at 25°C for 60 minutes. Rationale: This allows the system to reach thermodynamic equilibrium.

  • Compound Addition: Add the β -ketoamide derivative in a 10-point serial dilution ranging from 10−10 to 10−5 M.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.1% polyethylenimine (PEI) for 1 hour prior to use. Rationale: Arylpiperazines are lipophilic; PEI neutralizes the negative charge of the glass fibers, eliminating non-specific binding artifacts.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and analyze via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Membrane Preparation (CHO cells: 5-HT1A or D2) Step2 2. Radioligand Incubation ([3H]-8-OH-DPAT or [3H]-Spiperone) Step1->Step2 Step3 3. Compound Addition (10^-10 to 10^-5 M range) Step2->Step3 Step4 4. Rapid Filtration (GF/B glass fiber filters) Step3->Step4 Step5 5. Scintillation & Analysis (Cheng-Prusoff Ki calculation) Step4->Step5 Isolate bound vs free radioligand

Fig 2: Multiplexed radioligand binding assay workflow for receptor profiling.

Protocol 2: In Vitro Microsomal Stability Assay (Metabolic Clearance)

Causality: Traditional alkyl-linked LCAPs undergo rapid CYP3A4-mediated N-dealkylation[5]. The amide bond in the butane-1,3-dione tail alters this metabolic vulnerability. This protocol calculates intrinsic clearance ( CLint​ ) to validate the metabolic shift.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2​ .

  • Pre-Incubation: Spike the test compound (1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Rationale: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in a control sample isolates non-CYP mediated hydrolysis (e.g., amidases).

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to track the disappearance of the parent mass ( [M+H]+≈291.17 ).

Conclusion

The integration of a butane-1,3-dione moiety onto a 2-methoxyphenylpiperazine core represents a highly rational approach to tuning the pharmacology of arylpiperazines. By abandoning the traditional lipophilic long-chain paradigm in favor of a compact, hydrogen-bonding β -ketoamide tail, researchers can effectively decouple 5-HT1A partial agonism from D2 and α 1A off-target liabilities, while simultaneously optimizing the molecule's metabolic clearance profile.

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Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Protocol for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Executive Summary & Mechanistic Hazard Profile 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione is a complex synthetic intermediate combining an arylpiperazine pharmacophore with a highly reactive β -diketone moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Hazard Profile

1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione is a complex synthetic intermediate combining an arylpiperazine pharmacophore with a highly reactive β -diketone moiety. Because of its structural dualism, this compound presents unique logistical and environmental challenges.

The parent moiety, 1-(2-methoxyphenyl)piperazine, is a known biologically active scaffold with acute toxicity and severe skin/eye irritation hazards[1]. Concurrently, the β -diketone functional group exists in a state of keto-enol tautomerism, acting as a potent bidentate ligand capable of chelating transition metals. If improperly disposed of via aqueous drain systems, this compound can strip metals from plumbing infrastructure and mobilize heavy metals in municipal wastewater, severely disrupting the microbial flora essential for water purification[2]. Therefore, drain disposal is strictly prohibited , and all waste must be routed through high-temperature incineration[3].

Physicochemical & Hazard Profiling

To design a self-validating disposal system, we must first establish the compound's physical and chemical behavior. The following table synthesizes the quantitative and qualitative data used to dictate our operational workflows[4],[1].

Property / HazardCharacteristicMechanistic Implication for Disposal
Chemical Structure Arylpiperazine + β -diketoneStable ether linkages and nitrogenous rings resist biological degradation; requires high-temperature incineration (>1000°C).
Physical State Crystalline Solid / PowderHigh risk of aerosolization. Dry sweeping is prohibited; wet-wiping techniques are mandatory to prevent inhalation.
Solubility Profile pH-Dependent (Basic Nitrogen)Forms exothermic salts with strong acids. Must be strictly segregated from acidic liquid waste streams to prevent carboy over-pressurization.
Environmental Toxicity Aquatic Toxin / ChelatorBinds environmental Cu2+ and Fe3+ . Must be double-bagged and processed as EPA-regulated hazardous waste[2].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Every action includes a mechanistic rationale (causality) and a validation step to ensure absolute containment.

Protocol 1: Solid Waste Decommissioning (Powders, PPE, and Consumables)

Causality: Dry sweeping generates microscopic aerosols that can bypass standard surgical masks, leading to inhalation of the active compound. The β -diketone moiety can also adhere to surfaces via metal chelation.

  • Wet-Wiping: Dampen absorbent pads with a compatible organic solvent (e.g., isopropanol or ethanol) to suppress dust generation. Gently wipe the contaminated surface inward from the edges.

  • Primary Containment: Place the contaminated pads, along with any disposable PPE (gloves, weigh boats), into a chemically compatible, 4-mil thick polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it into a rigid, puncture-resistant High-Density Polyethylene (HDPE) solid waste container with a secure lid.

  • Validation: Visually inspect the seal of the primary bag. Weigh the secondary container to ensure it complies with the 55-gallon maximum limit for Satellite Accumulation Areas (SAAs)[5].

Protocol 2: Liquid Waste Processing (Mother Liquors and Wash Solvents)

Causality: The basic piperazine nitrogen will react exothermically with strong acids. Mixing this compound with incompatible waste streams can cause rapid precipitation, clogging the pressure-relief valves of waste carboys and risking a rupture.

  • Solvent Compatibility Check: Ensure the receiving waste carboy is designated strictly for Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like DCM, in which case use the Halogenated carboy). Never mix with acidic aqueous waste.

  • Closed-System Transfer: Use a safety funnel equipped with a flame arrester and a particulate filter to pour the liquid waste into the carboy.

  • Labeling: Immediately update the EPA-compliant hazardous waste label with the full chemical name: "1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione" and the primary hazard (Toxic/Irritant)[5].

  • Validation: After transfer, use a universal pH indicator strip on a small aliquot of the waste mixture. Ensure the pH remains between 5.5 and 9.0 to confirm no unintended acid-base reactions are occurring[2].

Protocol 3: Emergency Spill Decontamination

Causality: Standard water washes are insufficient due to the compound's lipophilicity and metal-chelating properties. An organic solvent is required to fully solubilize and extract the residue from laboratory benchtop micro-abrasions.

  • Isolate and Ventilate: Evacuate the immediate 5-foot radius. Ensure the laboratory fume hood sashes are open to maximize ambient air turnover.

  • Absorb and Neutralize: For liquid spills, deploy universal chemical binders (e.g., vermiculite or diatomaceous earth) to form a slurry. For powder spills, cover immediately with solvent-dampened pads.

  • Extraction: Use a non-sparking polypropylene spatula to lift the slurry into a hazardous waste bucket.

  • Surface Decontamination: Wash the affected area with a 5% sodium hypochlorite solution to oxidatively degrade residual diketone, followed by a thorough wash with soapy water.

  • Validation: Perform a final wipe with a clean, dry pad. Inspect the pad under a UV lamp (254 nm); the absence of fluorescence confirms complete decontamination of the methoxyphenyl derivative.

Regulatory Compliance & SAA Management

Proper disposal extends beyond the physical handling of the chemical; it requires strict adherence to the EPA's Resource Conservation and Recovery Act (RCRA)[3].

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. Laboratories may accumulate up to 55 gallons of non-acute hazardous waste in an SAA[5].

  • Time Limits: Once a waste container is full, it must be dated and moved to a Central Accumulation Area (CAA) within 3 consecutive days. From there, the facility has a strict 90-day (for Large Quantity Generators) or 180-day (for Small Quantity Generators) window to transport the waste off-site for high-temperature incineration[5].

  • Labeling Integrity: The EPA requires that the words "Hazardous Waste" and a clear indication of the hazard (e.g., GHS pictograms for Acute Toxicity) be visible on the container at all times[6].

Waste Segregation Workflow

The following logic tree dictates the operational flow for segregating and disposing of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione based on its physical state.

WasteWorkflow Start 1-[4-(2-methoxyphenyl)piperazin-1-yl] butane-1,3-dione Waste State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Dry/Powder Liquid Liquid Waste (Mother Liquors, Wash) State->Liquid Dissolved SolidCont Double-bag in 4-mil Polyethylene Bags Solid->SolidCont LiquidCont Segregate: Halogenated vs. Non-Halogenated Carboys Liquid->LiquidCont Label Apply EPA-Compliant Hazardous Waste Label SolidCont->Label LiquidCont->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA Incineration High-Temperature Incineration (>1000°C) via EPA Vendor SAA->Incineration Max 90-180 Days

Fig 1: Waste segregation and disposal workflow for piperazine-diketone derivatives.

References

  • [4] NextSDS. "1-(2-methoxyphenyl)butane-1,3-dione — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • [3] Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US EPA. Available at:[Link]

  • [7] National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • [5] Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine, Oct 2021. Available at:[Link]

  • [2] American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Chemical Safety Guidelines. Available at: [Link]

  • [6] Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, May 2025. Available at:[Link]

Sources

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